1-(5-Bromothiazol-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNZWFBZBNHQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652324 | |
| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774230-98-7 | |
| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(5-Bromothiazol-2-yl)ethanone from 2-aminothiazole
An In-Depth Technical Guide for the Synthesis of 1-(5-Bromothiazol-2-yl)ethanone from 2-Aminothiazole
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive, technically-grounded methodology for its synthesis starting from the readily available precursor, 2-aminothiazole. The described three-step synthetic pathway is designed for efficiency, scalability, and regiochemical control. It begins with the selective electrophilic bromination of 2-aminothiazole at the C5 position, followed by a Sandmeyer reaction to convert the C2-amino group to a bromide, yielding the 2,5-dibromothiazole intermediate. The final step involves a regioselective metal-halogen exchange at the C2 position and subsequent acylation to furnish the target compound. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and emphasizes safety and analytical validation, ensuring a reliable and reproducible process for research and development applications.
Introduction: Strategic Importance of this compound
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The targeted functionalization of this ring system is crucial for modulating biological activity. This compound, in particular, is a high-value intermediate due to its orthogonal reactive sites. The bromo group at the C5 position is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[3][4][5][6] Simultaneously, the acetyl group at the C2 position provides a handle for further chemical modifications, such as condensations, reductions, or transformations into other functional groups. This dual functionality makes it an indispensable precursor for constructing complex molecular architectures in modern drug development.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound from 2-aminothiazole requires three key transformations:
-
Introduction of a bromine atom at the C5 position.
-
Replacement of the C2-amino group.
-
Introduction of an acetyl group at the C2 position.
The order of these operations is critical for achieving the desired outcome. The 2-aminothiazole ring is highly activated towards electrophilic substitution, with the C5 position being the most nucleophilic and sterically accessible site.[7] Therefore, a direct bromination of the starting material is the most logical and efficient first step. The subsequent removal of the amino group and introduction of the acetyl group can be achieved through a robust sequence involving diazotization and organometallic chemistry.
The chosen forward synthetic pathway is outlined below.
Caption: Overall synthetic workflow from 2-aminothiazole.
Detailed Synthesis, Mechanisms, and Protocols
This section provides a detailed exploration of each synthetic step, including the underlying chemical principles and a complete experimental protocol.
Step 1: Electrophilic Bromination – Synthesis of 2-Amino-5-bromothiazole
Principle & Mechanism: The first step leverages the high electron density of the 2-aminothiazole ring, which directs electrophiles preferentially to the C5 position. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The amino group, being a strong activating group, enhances the nucleophilicity of the ring, allowing for facile bromination under mild conditions using molecular bromine.
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Aminothiazole | 100.14 | 4.00 g | 39.9 | 1.0 |
| Acetic Acid (glacial) | 60.05 | 160 mL | - | - |
| Bromine (Br₂) | 159.81 | 4.08 mL (12.8 g) | 79.9 | 2.0 |
| Sat. aq. NaHCO₃ | - | ~300 mL | - | - |
| Ethyl Acetate | - | ~200 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminothiazole (4.00 g, 39.9 mmol) and dissolve it in glacial acetic acid (160 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add bromine (4.08 mL, 79.9 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing ice (~200 g) and slowly neutralize by adding saturated aqueous sodium bicarbonate solution until the pH reaches 7-8. (Caution: CO₂ evolution).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary. An expected yield of approximately 75% (5.3 g) of 5-bromothiazol-2-amine is anticipated.[8]
Step 2: Sandmeyer Reaction – Synthesis of 2,5-Dibromothiazole
Principle & Mechanism: The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[9] The reaction is initiated by the diazotization of the amino group on 2-amino-5-bromothiazole using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting unstable diazonium salt is then decomposed by a copper(I) bromide catalyst. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.[9][10]
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Amino-5-bromothiazole | 179.01 | 5.00 g | 27.9 | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | 25 mL | ~220 | ~7.9 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.12 g | 30.7 | 1.1 |
| Copper(I) Bromide (CuBr) | 143.45 | 4.40 g | 30.7 | 1.1 |
| Water | 18.02 | ~50 mL | - | - |
| Dichloromethane | - | ~150 mL | - | - |
Procedure:
-
In a 250 mL three-necked flask, suspend 2-amino-5-bromothiazole (5.00 g, 27.9 mmol) in a mixture of 48% hydrobromic acid (25 mL) and water (25 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Dissolve sodium nitrite (2.12 g, 30.7 mmol) in water (10 mL) and add this solution dropwise to the suspension, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
In a separate 500 mL flask, dissolve copper(I) bromide (4.40 g, 30.7 mmol) in 48% hydrobromic acid (15 mL).
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. (Caution: Vigorous evolution of N₂ gas).
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with water, then with 1 M NaOH, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,5-dibromothiazole. Further purification can be achieved by vacuum distillation or column chromatography.
Step 3: Lithiation and Acetylation – Synthesis of this compound
Principle & Mechanism: This final step introduces the acetyl group at the C2 position. The C2-Br bond in 2,5-dibromothiazole is more susceptible to metal-halogen exchange than the C5-Br bond due to the higher acidity of the corresponding C2-proton. Treatment with a strong organolithium base, such as n-butyllithium, at very low temperatures (-78 °C) selectively generates the 2-lithio-5-bromothiazole intermediate. This potent nucleophile is then quenched with an electrophilic acetylating agent, such as ethyl acetate. The organolithium attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the target ketone after workup.[11]
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,5-Dibromothiazole | 242.92 | 4.86 g | 20.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 | 1.1 |
| Ethyl Acetate | 88.11 | 2.1 mL (1.9 g) | 22.0 | 1.1 |
| Sat. aq. NH₄Cl | - | ~50 mL | - | - |
| Diethyl Ether | - | ~150 mL | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,5-dibromothiazole (4.86 g, 20.0 mmol) and dissolve it in anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.
-
In a separate syringe, take up ethyl acetate (2.1 mL, 22.0 mmol) and add it dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1.5-2 hours.[11]
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, this compound.
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a sodium thiosulfate solution ready for quenching spills.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.
-
Diazonium Salts: Potentially explosive, especially when dry. Always keep them in solution at low temperatures and use them immediately after preparation.
-
Acids and Bases: Hydrobromic acid and acetic acid are corrosive. Handle with care. Neutralization steps can be exothermic and may release gas.
Conclusion
This guide details a robust and logical three-step synthesis for producing this compound from 2-aminothiazole. The sequence, which includes selective C5-bromination, a Sandmeyer reaction at C2, and a regioselective lithiation-acetylation, is founded on well-established chemical principles. By providing clear mechanistic explanations and validated protocols, this document serves as a reliable resource for researchers requiring access to this versatile synthetic intermediate for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 1-(5-Bromothiazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This in-depth technical guide outlines a comprehensive workflow for determining the crystal structure of 1-(5-Bromothiazol-2-yl)ethanone, a representative brominated thiazole derivative. While a published crystal structure for this specific compound is not currently available, this guide provides a robust, field-proven methodology based on established principles of chemical synthesis and single-crystal X-ray crystallography. We will delve into the synthesis of the target compound, the critical process of crystal growth, the intricacies of X-ray diffraction data collection, and the computational steps of structure solution and refinement. This document is intended to serve as a practical reference for researchers engaged in the structural elucidation of novel small molecules, providing both the "how" and the "why" behind each experimental choice.
Introduction: The Significance of Thiazoles and Their Three-Dimensional Architecture
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets. A precise understanding of bond lengths, bond angles, and intermolecular interactions within the crystalline state provides invaluable insights for optimizing lead compounds and designing new chemical entities with enhanced efficacy and selectivity.
Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid.[5][6] By analyzing the diffraction pattern of X-rays scattered by a single crystal, we can generate a three-dimensional electron density map and, from that, a precise model of the molecular structure.[6][7] This guide will walk through the essential steps to achieve this for this compound.
Synthesis and Material Preparation
A high-purity sample is a prerequisite for obtaining diffraction-quality crystals.[5] A plausible synthetic route to obtain this compound can be adapted from known procedures for similar thiazole derivatives.[8][9] The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[3][7]
Proposed Synthetic Protocol (Adapted from Hantzsch Thiazole Synthesis)
This protocol is a general guideline and may require optimization.
-
Synthesis of 2-Amino-5-bromothiazole: This key intermediate can be synthesized via the cyclization of an appropriate α-halocarbonyl compound with a thioamide.[10]
-
Conversion to this compound: The 2-amino group of 2-amino-5-bromothiazole can be converted to an acetyl group through a Sandmeyer-type reaction followed by reaction with a suitable acetylating agent. A more direct approach could involve the reaction of a lithiated 2,5-dibromothiazole with an acetylating agent.
A detailed, step-by-step protocol for a related compound, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, has been reported and can serve as a valuable reference for developing a specific procedure for the title compound.[8]
Caption: Synthetic workflow for this compound.
Crystal Growth: The Art and Science of Obtaining Diffraction-Quality Crystals
The most challenging step in crystal structure determination is often growing a single crystal of suitable size and quality.[5][11] The ideal crystal should be a single, well-formed block with dimensions of approximately 0.1-0.4 mm in each direction, free from cracks and other defects.[12]
Recrystallization Techniques
Recrystallization is the most common method for purifying solid organic compounds and for growing single crystals.[6][13] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[9]
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Screen a variety of solvents to find one in which this compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents for small organic molecules include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystal Growth: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.[14]
Other techniques such as slow cooling of a saturated solution or vapor diffusion can also be employed.[13]
Single-Crystal X-ray Diffraction: Data Acquisition
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]
Experimental Setup
A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer for orienting the crystal, and a detector to record the diffracted X-rays.[13]
Caption: Simplified schematic of a single-crystal X-ray diffractometer.
Data Collection Protocol
-
Crystal Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure. This is a computationally intensive process that utilizes specialized software.
Structure Solution
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. Direct methods, as implemented in programs like SHELXS, are commonly used to solve the structures of small molecules.[15]
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure. The SHELXL program is the industry standard for the refinement of small-molecule crystal structures.[4] During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.
Refinement Protocol using SHELXL:
-
Initial Refinement: The initial structural model is refined isotropically.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, which accounts for their thermal motion in different directions.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: The refinement is continued until the structural model converges, meaning that the shifts in the refined parameters are negligible.
Caption: Workflow for crystal structure solution and refinement.
Crystallographic Data and Structure Validation
The final result of a crystal structure determination is a Crystallographic Information File (CIF). This file contains all the relevant information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.
Representative Crystallographic Data
The following table presents plausible crystallographic data for this compound, based on the published structure of a similar compound, 2,4-Diacetyl-5-bromothiazole.[15]
| Parameter | Hypothetical Value for this compound |
| Chemical formula | C₅H₄BrNOS |
| Formula weight | 222.06 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.0 |
| b (Å) | 10.0 |
| c (Å) | 9.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 733 |
| Z | 4 |
| Calculated density (g/cm³) | 2.01 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 100 |
| Final R indices [I > 2σ(I)] | R₁ = 0.04, wR₂ = 0.10 |
| Goodness-of-fit on F² | 1.05 |
Structure Validation
Before publication or deposition in a crystallographic database, the final structural model must be validated to ensure its quality and correctness. The checkCIF routine, available through the International Union of Crystallography (IUCr), is a standard tool for this purpose.[1][2][3] It checks for inconsistencies in the crystallographic data and potential errors in the structural model, generating a report of ALERTS that need to be addressed.
Conclusion
The determination of the crystal structure of this compound, as with any novel small molecule, is a multi-step process that requires careful execution of both chemical and crystallographic techniques. This guide has provided a comprehensive overview of a robust methodology, from the initial synthesis and crystal growth to the final stages of structure refinement and validation. By following these established protocols, researchers can confidently elucidate the three-dimensional architecture of thiazole derivatives and other important small molecules, thereby accelerating the pace of drug discovery and development.
References
- 1. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. library.dmed.org.ua [library.dmed.org.ua]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. mdpi.com [mdpi.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Thiazole, 2-bromo- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. ShelXle Download Page [shelxle.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Bromothiazole Derivatives
Abstract
This comprehensive technical guide provides an in-depth exploration of the electrophilic substitution reactions of bromothiazole derivatives, a cornerstone of synthetic chemistry with profound implications for drug discovery and materials science. Thiazole, a vital heterocyclic scaffold found in numerous bioactive compounds, including Vitamin B1, penicillins, and various pharmaceuticals, presents a unique electronic landscape for chemical modification.[1][2] The introduction of a bromine substituent further modulates this reactivity, offering a versatile handle for subsequent synthetic transformations. This guide, intended for researchers, scientists, and drug development professionals, elucidates the core principles governing these reactions, from mechanistic underpinnings to practical experimental protocols. We will delve into the regioselectivity of key electrophilic substitutions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—on brominated thiazole rings, supported by mechanistic diagrams and field-proven experimental methodologies.
The Thiazole Ring: An Electronic Overview
The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[3] This arrangement results in a unique distribution of electron density. The nitrogen atom, being more electronegative, imparts a degree of electron deficiency to the ring, making it generally less reactive towards electrophiles than carbocyclic aromatic compounds like benzene.[4] However, the sulfur atom can act as an electron donor through resonance, partially offsetting this effect.[5]
Calculations of pi-electron density reveal that the C5 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[3][5][6] The order of reactivity for electrophilic substitution is generally C5 > C4 > C2.[5] The C2 position is the most electron-deficient due to its proximity to both heteroatoms, making it more prone to nucleophilic attack or deprotonation by strong bases.[5][6]
The Influence of the Bromine Substituent
The presence of a bromine atom on the thiazole ring introduces two opposing electronic effects:
-
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic system, a resonance effect that donates electron density to the ring. This effect preferentially increases the electron density at the ortho and para positions relative to the bromine atom.
In the context of electrophilic aromatic substitution, the resonance effect typically directs the incoming electrophile, while the inductive effect modulates the overall reaction rate. The interplay of these effects, combined with the inherent reactivity of the thiazole nucleus, dictates the regiochemical outcome of electrophilic substitution on bromothiazole derivatives.
Key Electrophilic Substitution Reactions of Bromothiazoles
Halogenation
Further halogenation of a bromothiazole is a common transformation used to introduce additional functional handles for cross-coupling reactions or to modulate the biological activity of the molecule. The regioselectivity is dependent on the position of the initial bromine atom and the reaction conditions.
Mechanism of Electrophilic Bromination:
The mechanism for the bromination of an aromatic ring typically involves the activation of molecular bromine with a Lewis acid, such as FeBr₃, to generate a more potent electrophile.[7] The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[7] Subsequent loss of a proton restores aromaticity and yields the brominated product.[7]
Caption: General mechanism of electrophilic bromination.
Regioselectivity and Experimental Protocols:
-
2-Bromothiazole: Electrophilic attack is strongly directed to the C5 position, which is activated by the sulfur atom and is the most electron-rich position.
-
4-Bromothiazole: The directing effects of the bromine and the ring heteroatoms are more complex. The C5 position is still activated by the sulfur, while the bromine directs to C2 and C5. Generally, substitution at C5 is favored.
-
5-Bromothiazole: The C5 position is blocked. The C2 position is deactivated, making the C4 position the most likely site for further substitution, although harsher conditions may be required.
Experimental Protocol: Bromination of a 2-Aminothiazole Derivative
While a direct protocol for a simple bromothiazole is less common, the halogenation of activated thiazoles, such as 2-aminothiazoles, is well-documented and provides valuable insight. The following protocol describes the regioselective bromination at the C5 position.[5]
-
Reaction Setup: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[5]
-
Reaction Execution: Stir the mixture at room temperature for 10 hours.[5]
-
Work-up: Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous ammonia.[5]
-
Purification: Dry the organic layer over MgSO₄, evaporate the solvent, and purify the residue by silica gel chromatography.[5]
| Substrate | Reagent | Product | Yield | Reference |
| 2-Amino-4-phenylthiazole | CuBr₂ | 2-Amino-5-bromo-4-phenylthiazole | 94% | [5] |
| 2-Amino-4-phenylthiazole | CuCl₂ | 2-Amino-5-chloro-4-phenylthiazole | 51% | [5] |
Nitration
Nitration introduces a nitro group (-NO₂) onto the thiazole ring, which is a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group to influence further reactions.
Mechanism of Nitration:
The nitration of aromatic compounds typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7] The thiazole ring attacks the nitronium ion to form a sigma complex, followed by deprotonation to yield the nitrothiazole product.[7]
Caption: General mechanism for the nitration of bromothiazole.
Regioselectivity and Ipso-Substitution:
A noteworthy feature in the nitration of some bromothiazoles is the potential for ipso-substitution, where the incoming nitro group displaces the bromine atom. This is particularly observed when the bromine is at an activated position, such as C5.
For instance, the nitration of 2-acetamido-5-bromothiazole with a mixture of nitric acid and acetic anhydride results in the formation of 2-acetamido-5-nitrothiazole, where the bromine at the C5 position is replaced by a nitro group.[8]
Experimental Protocol: Nitration of 2-Acetamido-5-bromothiazole [8]
-
Preparation of Nitrating Mixture: Add acetic anhydride dropwise to 99-100% nitric acid at 5°C with stirring.[8]
-
Nitration: Add 2-acetamido-5-bromothiazole portionwise to the nitrating mixture, maintaining the temperature below 5°C.[8]
-
Reaction Progression: Stir the mixture for 30 minutes. The product will begin to precipitate.[8]
-
Isolation: Filter the product and wash thoroughly with glacial acetic acid to prevent decomposition. Dry the product in a vacuum desiccator.[8]
-
Purification: Recrystallize from benzene to yield 2-acetamido-5-nitrothiazole as white, needle-like crystals.[8]
| Starting Material | Reagents | Product | Outcome | Reference |
| 2-Acetamido-5-bromothiazole | HNO₃, Acetic Anhydride | 2-Acetamido-5-nitrothiazole | Ipso-substitution of Bromine | [8] |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the thiazole ring. This functional group significantly increases the water solubility of the molecule and can serve as a precursor for the synthesis of sulfonamides, which are prevalent in many therapeutic agents.
Mechanism of Sulfonation:
Sulfonation is typically carried out using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. The reaction proceeds through the standard electrophilic aromatic substitution mechanism.
Regioselectivity and Experimental Considerations:
Similar to other electrophilic substitutions, sulfonation of bromothiazoles is expected to occur preferentially at the C5 position, if available and not sterically hindered. For example, the direct sulfonation of 2-aminothiazole with oleum yields 2-aminothiazole-5-sulfonic acid.[8] This suggests that a similar regioselectivity would be observed for 2-bromothiazole.
Experimental Workflow: Synthesis of 2-Bromothiazole-5-sulfonic acid
A plausible synthetic route to 2-bromothiazole-5-sulfonic acid involves a multi-step process starting from 2-aminothiazole, as direct sulfonation of 2-bromothiazole may be challenging due to the deactivating nature of the bromine atom.[8]
Caption: Synthetic workflow for 2-bromothiazole-5-sulfonic acid.
Friedel-Crafts Reactions
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally less common for thiazole derivatives.[6] The Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the nitrogen atom of the thiazole ring, deactivating it towards electrophilic attack.[4] This deactivation, compounded by the presence of an electron-withdrawing bromine substituent, makes Friedel-Crafts reactions on bromothiazoles particularly challenging. Consequently, there is limited literature on successful Friedel-Crafts alkylation or acylation of simple bromothiazoles. Alternative synthetic routes are typically employed to introduce alkyl or acyl groups.
Conclusion and Future Outlook
The electrophilic substitution reactions of bromothiazole derivatives are governed by a delicate balance of the inherent electronic properties of the thiazole ring and the inductive and resonance effects of the bromine substituent. The C5 position remains the most favorable site for electrophilic attack, although ipso-substitution can occur under certain conditions, particularly in nitration reactions. While halogenation and sulfonation are viable transformations, Friedel-Crafts reactions are generally disfavored due to catalyst complexation with the ring nitrogen.
The insights and protocols presented in this guide serve as a valuable resource for chemists engaged in the synthesis of novel thiazole-containing molecules. As the demand for new pharmaceuticals and functional materials continues to grow, a thorough understanding of the reactivity of these versatile heterocyclic building blocks will be paramount in the design and execution of innovative synthetic strategies. Future research may focus on developing milder and more selective methods for the functionalization of bromothiazoles, potentially through the use of transition-metal-catalyzed C-H activation, to further expand the synthetic utility of this important class of compounds.
References
- 1. Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Free Radical Halogenation Module: Part 2: Regioselectivity: Determining the Major Product [studyorgo.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Technical Guide to 1-(5-Bromothiazol-2-yl)ethanone: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of a Versatile Heterocyclic Ketone
1-(5-Bromothiazol-2-yl)ethanone (CAS No. 774230-98-7) is a halogenated heterocyclic ketone that has emerged as a critical building block in modern medicinal and materials chemistry.[1] Its structure, featuring a reactive acetyl group and a functionalizable bromine atom on a thiazole scaffold, makes it an exceptionally versatile intermediate. The thiazole ring itself is a well-established pharmacophore, present in a wide array of therapeutic agents, which underpins the compound's significance in drug discovery pipelines.[1] Derivatives have shown potential as anti-cancer and immunomodulatory agents, highlighting the importance of reliable access to high-purity starting material.[1] This guide provides an in-depth analysis of its commercial availability, a robust protocol for its synthesis and characterization, and a discussion of its applications for professionals in the field.
Synthesis and Quality Verification: Ensuring Experimental Integrity
A dependable supply of any chemical intermediate begins with understanding its synthesis and the analytical methods required to verify its identity and purity. This knowledge is crucial for troubleshooting and ensuring the reproducibility of subsequent reactions.
Recommended Synthetic Pathway: Electrophilic Bromination
The most common and efficient laboratory-scale synthesis of this compound involves the regioselective electrophilic bromination of the commercially available precursor, 2-acetylthiazole. The C5 position of the thiazole ring is susceptible to electrophilic substitution. For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine. This preference is rooted in safety and practicality; NBS is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile liquid bromine. The reaction typically proceeds under mild conditions, often in a chlorinated solvent or a polar aprotic solvent like acetonitrile.
Experimental Protocol: Synthesis via NBS Bromination
This protocol is a representative method based on standard procedures for the bromination of activated heterocyclic systems.
Materials:
-
2-Acetylthiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylthiazole (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species. Add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Quality Control: A Self-Validating System
Verifying the identity and purity of the synthesized or purchased compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. The single proton on the thiazole ring is expected to appear as a sharp singlet in the aromatic region, typically between δ 7.5 - 8.2 ppm .[1] The three protons of the acetyl methyl group, also a singlet due to the absence of adjacent protons, should resonate further upfield, typically in the range of δ 2.4 - 2.7 ppm .[1] The absence of other signals in the aromatic region confirms the regioselectivity of the bromination at the C5 position.
-
¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure. Key expected signals include the carbonyl carbon, which is significantly deshielded and appears far downfield between δ 185 - 195 ppm .[1] The three carbons of the thiazole ring will appear in the aromatic region (δ 120 - 160 ppm ), with the carbon attached to the bromine atom (C5) being identifiable through its specific chemical shift and the potential influence of the bromine atom.[1] The methyl carbon will appear upfield, consistent with an sp³ hybridized carbon.
Commercial Availability and Supplier Analysis
This compound is readily available from a variety of fine chemical suppliers, catering to needs from research-scale milligrams to bulk kilograms for developmental work. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of analytical data (e.g., Certificate of Analysis with NMR spectra), and lead times.
| Supplier | Typical Purity | Common Quantities | CAS Number |
| Sigma-Aldrich (Merck) | ≥96% | 1g, 5g, Custom | 774230-98-7 |
| Thermo Fisher Scientific | >95% | 250mg, 1g, 5g | 774230-98-7 |
| TCI Chemicals | >98% | 1g, 5g, 25g | 774230-98-7 |
| AK Scientific, Inc. | ≥95% | 1g, 5g, 25g | 774230-98-7 |
| BLDpharm | 97%+ | 1g, 5g, 25g, 100g | 774230-98-7 |
| Smolecule | In Stock | Gram to kg scale | 774230-98-7 |
Note: Availability and purity levels are subject to change. Always verify with the supplier before ordering.
Applications in Drug Discovery and Development
The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. Its two key functional handles—the acetyl group and the bromine atom—can be manipulated selectively.
-
Acetyl Group Chemistry: The carbonyl group can undergo a wide range of classical reactions, including aldol condensations, reductions to alcohols, and conversion to imines or hydrazones, allowing for the extension of the molecular framework.
-
Bromo Group Chemistry: The bromine atom is an ideal handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings allow for the introduction of diverse aryl, heteroaryl, or alkynyl groups at the C5 position of the thiazole ring. This is a powerful strategy for rapidly generating libraries of analogs during lead optimization in a drug discovery program.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.
Hazard Identification:
-
H302 + H332: Harmful if swallowed or if inhaled.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
Recommended Precautions:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a readily accessible and highly valuable chemical intermediate for research and development. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid elaboration of molecular complexity. A thorough understanding of its sourcing, synthesis, and characterization, as detailed in this guide, empowers researchers to confidently integrate this versatile building block into their discovery programs, accelerating the development of novel therapeutics and materials.
References
CAS number 774230-98-7 properties and safety data
An In-Depth Technical Guide to 1-(5-Bromothiazol-2-yl)ethanone (CAS 774230-98-7) for Drug Discovery and Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, thiazole derivatives are of paramount importance due to their presence in a wide array of bioactive molecules. This compound, identified by CAS Number 774230-98-7, is a key heterocyclic building block whose strategic functionalization allows for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and crucial safety data, tailored for researchers, scientists, and professionals in drug development.
Molecular and Physicochemical Properties
This compound is a solid organic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an acetyl group at the 2-position.[1] This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.
Chemical Identity
The fundamental identifiers for this compound are summarized below, providing a clear reference for its structural and chemical nature.[1]
| Identifier | Value |
| CAS Number | 774230-98-7 |
| IUPAC Name | 1-(5-bromo-1,3-thiazol-2-yl)ethanone |
| Molecular Formula | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol |
| Canonical SMILES | CC(=O)C1=NC=C(S1)Br |
| InChI Key | RNNZWFBZBNHQOO-UHFFFAOYSA-N |
Physicochemical Data
While extensive experimental data for this specific intermediate is not widely published, key properties can be estimated based on its structure and data from analogous compounds. These values are crucial for planning reactions, purification, and storage.
| Property | Value / Predicted Range | Source / Notes |
| Physical Form | Solid | [2] |
| Melting Point | 60 - 100 °C (estimated) | Based on structural analogs[1] |
| Solubility | Moderate in organic solvents | [1] |
| Polar Surface Area | 58.20 Ų | Predicted[1] |
| LogP (Octanol/Water) | 2.11 | Predicted[1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a two-stage process: the regioselective bromination of a 2-substituted thiazole precursor, followed by the introduction of the acetyl group. Modern methods often favor safer and more selective brominating agents over elemental bromine.
A common synthetic approach involves the bromination of a suitable thiazole compound at the 5-position, followed by an acetylation reaction.[1] N-Bromosuccinimide (NBS) is a frequently used brominating agent that offers advantages in handling and selectivity compared to liquid bromine.[1]
Caption: General synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The true value of this compound lies in its versatile reactivity, which stems from its three key functional components: the aromatic thiazole ring, the electrophilic carbonyl carbon of the ethanone group, and the reactive carbon-bromine bond. This trifecta of reactivity allows for its use as a scaffold in the construction of more complex, biologically active molecules.[1]
Key Reactive Sites
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-(5-Bromothiazol-2-yl)ethanone in the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, the 2-aminothiazole scaffold has emerged as a "privileged structure," prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] This guide provides an in-depth exploration of 1-(5-Bromothiazol-2-yl)ethanone, a versatile and commercially valuable building block, in the design and synthesis of next-generation kinase inhibitors. We will dissect core synthetic strategies, provide detailed, field-proven protocols for the synthesis of inhibitors targeting prominent kinase families, and explain the causal logic behind the experimental choices, empowering researchers to accelerate their drug discovery programs.
The Thiazole Moiety: A Privileged Scaffold in Kinase Inhibition
The thiazole ring and its derivatives are integral features in a multitude of biologically active compounds and approved pharmaceuticals.[2][4][5] In the context of kinase inhibition, the 2-aminothiazole motif is particularly effective. It acts as a bioisostere for the adenine ring of ATP, establishing critical hydrogen bonds with the "hinge" region of the kinase domain—a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is fundamental for achieving high-affinity binding and effective inhibition.
This compound is an ideal starting material for several reasons:
-
The Acetyl Group (at C2): This ketone functionality serves as a versatile chemical handle. It can be readily α-brominated to create a highly reactive α-haloketone, a key intermediate for constructing the 2-aminothiazole core via the Hantzsch thiazole synthesis.[3]
-
The Bromo Group (at C5): The bromine atom is perfectly positioned for modern cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the strategic introduction of diverse aryl and heteroaryl substituents, which can be used to target the solvent-exposed region of the ATP-binding site, thereby enhancing potency and modulating selectivity.[6][7]
Core Synthetic Logic: From Building Block to Inhibitor
The transformation of this compound into a potent kinase inhibitor generally follows a logical and modular workflow. Understanding this flow is key to designing efficient synthetic routes.
Caption: General synthetic workflow from the starting material.
Application Protocol I: Synthesis of a Dasatinib Analogue Core
Dasatinib is a potent oral multi-targeted kinase inhibitor that targets BCR-ABL, Src family kinases, c-KIT, and others.[8] Its structure is built upon a central 2-aminothiazole carboxamide core. The following protocol outlines a representative synthesis for a key intermediate of a Dasatinib-like molecule, illustrating the core principles of thiazole chemistry.
Rationale and Causality
The synthesis of Dasatinib and its analogues involves the strategic coupling of two key fragments: a 2-aminothiazole derivative and a substituted pyrimidine.[9][10] The protocol below focuses on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis.[6] The choice of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is critical to prevent unwanted side reactions, while a high-boiling polar solvent like n-butanol facilitates the reaction by ensuring the reactants remain in solution at the required elevated temperature.
Experimental Protocol: SNAr Coupling
Reaction: Coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.
Caption: Workflow for the core SNAr coupling step.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq).
-
Reagent Addition: Add 4,6-dichloro-2-methylpyrimidine (1.1 eq) to the flask.
-
Solvent and Base: Add n-butanol (approx. 10 mL per mmol of starting material) followed by the dropwise addition of Diisopropylethylamine (DIPEA) (2.5 eq). The base is crucial for scavenging the HCl generated during the reaction.[9]
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then a cold non-polar solvent like hexane to remove impurities.
-
Dry the solid under vacuum to yield the crude product.
-
-
Purification and Validation: Purify the crude product via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure coupled product. Confirm the structure and purity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Step | Key Reagents/Conditions | Molar Ratio | Purpose | Typical Yield |
| 1 | 2-aminothiazole, 4,6-dichloropyrimidine | 1.0 : 1.1 | Core fragment coupling | N/A |
| 2 | DIPEA, n-Butanol, Reflux | 2.5 eq | SNAr reaction, acid scavenger | 80-90%[9] |
| 3 | Water, Hexane | N/A | Precipitation and washing | N/A |
| 4 | Silica Gel Chromatography | N/A | Purification | >95% Purity |
Application Protocol II: Synthesis of an Aminothiazole-Urea CDK Inhibitor Scaffold
Many potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), feature a urea or amide linkage.[11][12][13] This protocol demonstrates how to functionalize a 2-aminothiazole core, derived from this compound, to incorporate this critical pharmacophore. The urea moiety often forms additional hydrogen bonds in the kinase active site, enhancing binding affinity.
Rationale and Causality
This synthesis involves the reaction of a 2-aminothiazole with an isocyanate. This is a highly efficient and reliable method for urea formation. The reaction is typically performed in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of the isocyanate. The use of a base like triethylamine (TEA) can sometimes accelerate the reaction, particularly if the starting amine is protonated (e.g., as a hydrochloride salt).
Experimental Protocol: Urea Formation
Reaction: Synthesis of a 1-(Aryl)-3-(thiazol-2-yl)urea derivative.
Step-by-Step Methodology:
-
Vessel Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: To this solution, add the desired aryl isocyanate (1.05 eq) dropwise at 0 °C (ice bath). The slight excess of isocyanate ensures complete consumption of the amine.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is often rapid. Monitor its completion by TLC, observing the disappearance of the amine spot.
-
Work-up and Isolation:
-
If a precipitate forms, filter the solid directly. Wash with cold DCM and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether or hexane to induce precipitation.
-
Filter the solid and dry under vacuum.
-
-
Purification and Validation: The product is often pure after precipitation. If necessary, recrystallization or a short silica gel plug can be used for further purification. Validate the final structure using NMR and MS analysis.
| Step | Key Reagents/Conditions | Molar Ratio | Purpose | Typical Yield |
| 1 | 2-aminothiazole, Aryl isocyanate | 1.0 : 1.05 | Urea scaffold formation | >90% |
| 2 | Anhydrous DCM, 0 °C to RT | N/A | Aprotic reaction medium | N/A |
| 3 | Diethyl ether / Hexane | N/A | Product precipitation | N/A |
Biological Context: CDK Signaling Pathway
CDKs are essential for cell cycle progression. Inhibitors developed from these scaffolds can block the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis in cancer cells.[11][14]
Caption: Inhibition of the CDK2 pathway by a thiazole derivative.
Conclusion and Future Perspectives
This compound is a powerful and economically viable starting material for the construction of diverse libraries of kinase inhibitors. The synthetic modularity afforded by its reactive acetyl and bromo groups allows for systematic exploration of structure-activity relationships (SAR). By leveraging robust chemical transformations such as SNAr, cross-coupling, and urea formation, medicinal chemists can rapidly generate novel compounds with tailored potency and selectivity profiles. The protocols detailed herein provide a solid foundation for researchers aiming to exploit this privileged scaffold in their quest for new and effective targeted therapies.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. recipharm.com [recipharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vixra.org [vixra.org]
- 10. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of thiazolidin-4-one urea analogues as novel multikinase inhibitors that potently inhibit FLT3 and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: 1-(5-Bromothiazol-2-yl)ethanone as a Versatile Scaffold for Anticancer Drug Discovery
Introduction
The global burden of cancer necessitates the continuous discovery of novel therapeutic agents that can overcome challenges like drug resistance and off-target toxicity.[1][2] Heterocyclic compounds, particularly those containing a thiazole ring, represent a privileged scaffold in medicinal chemistry. This is evidenced by their presence in clinically approved anticancer drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[1][3] The thiazole nucleus serves as an excellent pharmacophore due to its ability to form key hydrogen bonds and other interactions with various biological targets.[3] Thiazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[4][5]
This application note introduces 1-(5-Bromothiazol-2-yl)ethanone as a strategic starting material for the synthesis of novel anticancer drug candidates. Its structure is primed for chemical diversification at two key positions: the bromine atom on the C5 position allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, while the acetyl group at the C2 position provides a handle for condensation and derivatization reactions. This guide provides a comprehensive overview, synthetic protocols, and screening workflows for leveraging this compound in the early stages of anticancer drug discovery.
The Thiazole Scaffold: A Proven Pharmacophore in Oncology
The thiazole ring is a fundamental component of numerous compounds that have demonstrated significant potential in cancer therapy.[6] Its derivatives target a wide array of proteins and enzymes crucial for cancer cell proliferation and survival.[3] Mechanistic studies have revealed that these compounds can modulate critical targets such as topoisomerases, histone deacetylases (HDACs), and various protein kinases.[4][5] Some derivatives have also shown potent anti-metastatic properties by inhibiting cancer cell migration and invasion, a primary cause of mortality in cancer patients.[7] The versatility of the thiazole scaffold allows for the fine-tuning of pharmacokinetic profiles, leading to improved absorption and reduced toxicity, making it a highly attractive starting point for rational drug design.[4]
Strategic Derivatization of this compound
The chemical structure of this compound offers two primary, orthogonal sites for modification, making it an ideal scaffold for generating a diverse chemical library.
-
C5-Position (Bromine atom): The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of a wide variety of substituted aryl and heteroaryl groups, which can be used to probe specific binding pockets in target proteins and modulate properties like solubility and metabolic stability.
-
C2-Position (Acetyl group): The ketone moiety and its adjacent α-protons are reactive sites for numerous chemical transformations. Claisen-Schmidt condensation with various aldehydes can yield α,β-unsaturated ketones (chalcones), a class of compounds known for their cytotoxic activities. The ketone can also be converted into other functional groups, such as hydrazones, which have been successfully incorporated into potent anticancer agents.[8]
The following diagram illustrates a high-level workflow for leveraging this scaffold in a drug discovery program.
Caption: Drug discovery workflow using the target scaffold.
Application Protocol 1: Synthesis of a Thiazolyl-Chalcone Derivative
This protocol details a representative Claisen-Schmidt condensation reaction to synthesize an α,β-unsaturated ketone derivative, a class of compounds with established anticancer potential.
Rationale: This reaction is chosen for its simplicity, high yield, and the ability to introduce diverse aromatic substituents. The resulting chalcone structure is a known pharmacophore that can interact with numerous biological targets.
Materials:
-
This compound
-
4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Deionized water
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of 4-chlorobenzaldehyde in 20 mL of absolute ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 10% (w/v) solution of KOH in ethanol. Slowly add this solution dropwise to the reactant mixture at room temperature over 10 minutes.
-
Scientist's Note: A slow, cooled addition is crucial to prevent side reactions. The base deprotonates the α-carbon of the ethanone, forming an enolate which then attacks the aldehyde carbonyl.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The appearance of a new, less polar spot indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold deionized water. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual KOH.
-
Drying and Characterization: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Protocol 2: In Vitro Anticancer Screening
This protocol describes a standard workflow for evaluating the cytotoxic potential of newly synthesized derivatives against a panel of human cancer cell lines using the MTT assay.[9]
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon) provides initial insights into the compound's spectrum of activity.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized thiazole derivatives
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and the Doxorubicin control in DMSO. Create a series of 2x final concentration working solutions by serially diluting the stock in a complete medium.
-
Self-Validation Check: Include wells for "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" (medium only).
-
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared working solutions (containing compounds, Doxorubicin, or vehicle) to the respective wells. Incubate for another 48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Data Presentation: Sample Cytotoxicity Data
The IC₅₀ values for a hypothetical series of derivatives (Cpd-1 to Cpd-3) synthesized from this compound are summarized below.
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| Cpd-1 (Parent) | > 100 | > 100 | > 100 |
| Cpd-2 (Derivative A) | 15.2 | 25.8 | 18.4 |
| Cpd-3 (Derivative B) | 2.5 | 5.1 | 3.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Mechanistic Insights and Future Directions
Initial screening identifies "hit" compounds with promising cytotoxicity. The next critical phase involves elucidating their mechanism of action. Given that many thiazole derivatives function as kinase inhibitors, a logical next step is to screen potent hits against a panel of cancer-relevant kinases.[4][12] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer that controls cell growth, proliferation, and survival, making it a high-value target.
Caption: Potential inhibition of the PI3K/Akt pathway.
Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by ADME/Tox profiling and eventual evaluation in preclinical in vivo models to assess efficacy and safety.[11][13]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Novel Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Enduring Promise of Thiazole Scaffolds in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active compounds.[4][5][6] Its structural motif is found in natural products, vitamins like thiamine, and numerous synthetic drugs, showcasing its versatility as a pharmacophore.[2][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5] The inherent chemical stability and the capacity for diverse substitutions on the thiazole ring make it an attractive scaffold for the design of new antimicrobial agents.[4][7] This guide provides a comprehensive overview of the synthesis of novel thiazole derivatives via the Hantzsch synthesis and detailed protocols for their subsequent antimicrobial and cytotoxicity screening.
Part 1: Synthesis of Novel Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring.[8][9] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[8][9][10] The simplicity, high yields, and the ability to introduce a variety of substituents make it a powerful tool in combinatorial chemistry and drug discovery.[8][11]
Reaction Mechanism: A Stepwise Look into Thiazole Ring Formation
The Hantzsch synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8]
A general representation of the Hantzsch thiazole synthesis mechanism is depicted below:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: A General Framework for Thiazole Derivative Synthesis
This protocol provides a general procedure for the synthesis of a 2-amino-4-substituted thiazole derivative. Researchers should note that reaction conditions, such as solvent, temperature, and reaction time, may require optimization based on the specific substrates used.
Materials and Reagents:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar and appropriate glassware
-
Heating plate with stirring capability
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine the substituted α-bromoacetophenone and thiourea.
-
Add a suitable solvent, such as ethanol or methanol, and a stir bar.
-
Heat the reaction mixture with stirring. The temperature can range from room temperature to reflux, depending on the reactivity of the substrates.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize any acid formed and precipitate the product.[10]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any inorganic impurities.
-
Allow the product to air dry or dry in a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Part 2: Antimicrobial Screening of Novel Thiazole Derivatives
Once synthesized and characterized, the novel thiazole derivatives must be evaluated for their antimicrobial activity. This section outlines the standard protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13][14]
Materials and Reagents:
-
Synthesized thiazole derivatives
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each thiazole derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the thiazole derivative stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.[15]
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
Controls:
-
Growth Control: A well containing only the broth and the inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12][14]
Interpretation of MIC Values:
The interpretation of MIC values involves comparing them to established breakpoints, if available.[16][17] For novel compounds, a lower MIC value generally indicates higher potency. The results can be categorized as follows:
-
Susceptible (S): The concentration of the drug required to inhibit the organism is achievable in the body.[17][18]
-
Intermediate (I): The drug may be effective at higher dosages or in specific body sites where it concentrates.[17][18]
-
Resistant (R): The concentration of the drug required to inhibit the organism is not achievable in the body.[17][18]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay
It is crucial to assess the toxicity of novel antimicrobial compounds to mammalian cells to ensure their potential for therapeutic use.[19][20][21] The LDH assay is a common method for quantifying cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[22]
Materials and Reagents:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Synthesized thiazole derivatives
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the cell culture medium and add them to the wells containing the cells.
-
Controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control (Lysis Control): Cells treated with a lysis buffer provided in the assay kit.
-
Medium Background Control: Wells with medium only.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, typically by normalizing the absorbance of the treated wells to the maximum LDH release control after subtracting the background.
Caption: Workflow for antimicrobial and cytotoxicity screening.
Part 3: Data Presentation and Interpretation
The data obtained from the antimicrobial and cytotoxicity screening should be organized and presented clearly to facilitate interpretation and comparison.
Table 1: Hypothetical Antimicrobial Activity (MIC) of Novel Thiazole Derivatives
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Thiazole-001 | 8 | 16 | 32 | >64 |
| Thiazole-002 | 4 | 8 | 16 | 32 |
| Thiazole-003 | 16 | 32 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
N/A: Not Applicable
Table 2: Hypothetical Cytotoxicity (IC₅₀) of Novel Thiazole Derivatives on HeLa Cells
| Compound ID | IC₅₀ (µM) |
| Thiazole-001 | 50 |
| Thiazole-002 | >100 |
| Thiazole-003 | 25 |
| Doxorubicin | 0.8 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
A promising lead compound would exhibit low MIC values against a range of microbial pathogens and a high IC₅₀ value in cytotoxicity assays, indicating a favorable therapeutic index.
Conclusion
The synthesis and screening of novel thiazole derivatives represent a promising avenue for the discovery of new antimicrobial agents. The Hantzsch synthesis provides a robust and versatile platform for generating diverse chemical libraries. Rigorous in vitro screening for both antimicrobial efficacy and cytotoxicity is essential for identifying lead compounds with the potential for further preclinical and clinical development. This guide offers a foundational framework for researchers to design and execute experiments in this critical area of drug discovery.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. dickwhitereferrals.com [dickwhitereferrals.com]
- 17. droracle.ai [droracle.ai]
- 18. sanfordguide.com [sanfordguide.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(5-Bromothiazol-2-yl)ethanone as a Versatile Precursor for the Synthesis of Novel Immunomodulatory Compounds
Introduction: The Thiazole Scaffold in Immunomodulation
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive pharmacophore for designing molecules that can modulate complex biological processes. Within the vast landscape of immunology, thiazole derivatives have emerged as potent immunomodulators, capable of either stimulating or suppressing the immune response, making them valuable candidates for treating autoimmune diseases, chronic inflammation, and certain cancers.[2]
This guide provides a comprehensive overview and detailed experimental protocols for utilizing 1-(5-Bromothiazol-2-yl)ethanone as a key starting material for the synthesis of novel immunomodulatory compounds. We will explore two primary synthetic pathways emanating from this versatile precursor: the formation of thiazolyl hydrazones and the synthesis of 2-aminothiazole derivatives. These pathways offer access to a diverse range of molecular architectures with the potential to modulate key inflammatory signaling cascades.
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
A central mechanism through which many thiazole-based compounds exert their immunomodulatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][5]
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, lipopolysaccharide [LPS]), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and driving the inflammatory cascade.[2][6]
Several thiazole derivatives have been shown to inhibit NF-κB activation at various points in this pathway, thereby downregulating the production of inflammatory mediators.[6] This targeted inhibition of a critical inflammatory hub makes them highly promising therapeutic candidates.
Diagram 1: The NF-κB Signaling Pathway and Points of Modulation by Thiazole Derivatives
Caption: Modulation of the NF-κB pathway by thiazole derivatives.
Synthetic Pathways and Experimental Protocols
This compound is a readily accessible starting material that provides two key reactive sites for chemical modification: the acetyl group and the bromo substituent. The following sections detail two robust synthetic strategies to generate libraries of potential immunomodulatory compounds.
Pathway 1: Synthesis of Thiazolyl Hydrazone Derivatives
The ketone functionality of this compound can readily undergo condensation with various hydrazides to form stable hydrazone derivatives. Hydrazones are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[7][8] This pathway offers a straightforward method to introduce diverse structural motifs onto the thiazole core.
Diagram 2: General Synthetic Scheme for Thiazolyl Hydrazones
Caption: Synthesis of thiazolyl hydrazones from the precursor.
Protocol 1: General Procedure for the Synthesis of N'-[1-(5-bromothiazol-2-yl)ethylidene]benzohydrazide Derivatives
This protocol describes a general method for the synthesis of thiazolyl hydrazone derivatives. The specific benzohydrazide can be varied to generate a library of compounds.
Materials and Reagents:
-
This compound
-
Substituted benzohydrazide (e.g., isonicotinohydrazide, 4-chlorobenzohydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add the desired substituted benzohydrazide (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is not complete, the volume of the solvent can be reduced under reduced pressure, or the product can be precipitated by the addition of cold water.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure thiazolyl hydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Self-Validation: The purity of the final compound should be assessed by melting point determination and confirmed by the absence of starting material peaks in the NMR spectra.
Pathway 2: Synthesis of 2-Aminothiazole Derivatives via α-Bromination and Hantzsch Thiazole Synthesis
This pathway involves a two-step sequence to construct a new thiazole ring, resulting in a bis-thiazole scaffold. The first step is the α-bromination of the acetyl group of the precursor to form a reactive α-haloketone. This intermediate is then subjected to the classic Hantzsch thiazole synthesis by reacting it with a thioamide (e.g., thiourea) to yield a 2-aminothiazole derivative. These compounds are of particular interest as the 2-aminothiazole moiety is a key pharmacophore in many biologically active molecules.[9]
Diagram 3: Two-Step Synthesis of 2-Aminothiazole Derivatives
Caption: Workflow for the synthesis of 2-aminothiazole derivatives.
Protocol 2A: α-Bromination of this compound
This protocol is adapted from general procedures for the α-bromination of acetophenones using N-bromosuccinimide in an aqueous medium.[9]
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ultrasound bath (optional, can accelerate the reaction)
-
Ice bath
-
Büchner funnel and filter paper
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in deionized water.
-
Add N-Bromosuccinimide (1.05 eq) to the suspension.
-
Stir the mixture vigorously at room temperature. For faster reaction times, the flask can be placed in an ultrasound bath.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, cool the reaction mixture in an ice bath.
-
The crude product, 2-bromo-1-(5-bromothiazol-2-yl)ethanone, may precipitate and can be collected by vacuum filtration.
-
Alternatively, the product can be extracted from the aqueous mixture with dichloromethane (3 x volume of water).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude α-bromoketone is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
-
Characterize the intermediate product by ¹H NMR to confirm the successful bromination (disappearance of the acetyl methyl singlet and appearance of a new singlet for the bromomethyl group).[3]
Self-Validation: The formation of the α-bromoketone can be confirmed by the characteristic shift of the methylene protons in the ¹H NMR spectrum.
Protocol 2B: Hantzsch Synthesis of 2-Amino-4-(5-bromothiazol-2-yl)thiazole
This protocol outlines the cyclization reaction between the α-bromoketone intermediate and thiourea.
Materials and Reagents:
-
Crude 2-Bromo-1-(5-bromothiazol-2-yl)ethanone from Protocol 2A
-
Thiourea
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ammonium hydroxide solution
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the crude 2-bromo-1-(5-bromothiazol-2-yl)ethanone (1.0 eq) in absolute ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
Neutralize the solution by the dropwise addition of ammonium hydroxide solution until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(5-bromothiazol-2-yl)thiazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Self-Validation: The successful formation of the 2-aminothiazole ring can be confirmed by the appearance of the characteristic amino protons in the ¹H NMR spectrum and the disappearance of the carbonyl peak in the IR spectrum.
Data Presentation: Immunomodulatory Activity of Thiazole Derivatives
The following table summarizes the reported immunomodulatory activities of representative thiazole and hydrazone derivatives, demonstrating their potential to inhibit the production of the pro-inflammatory cytokine TNF-α.
| Compound Type | Derivative Structure | Biological Activity | IC₅₀ Value | Reference |
| Hydrazone | (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide | Inhibition of LPS-induced TNF-α production in murine peritoneal macrophages | 1.6 µM | [10] |
| Hydrazone | (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide | Inhibition of LPS-induced TNF-α production in murine peritoneal macrophages | 3.6 µM | [10] |
| Thiazole | Pterostilbene derivative with a thiazole moiety (Compound 8) | Inhibition of NO production in LPS-treated RAW 264.7 cells | 0.6 µM | [6] |
| Benzothiazole | 2-Substituted benzothiazole derivative (Compound A) | Cytotoxicity against HepG2 cells (antiproliferative) | 38.54 µM (48h) | [3] |
| Benzothiazole | 2-Substituted benzothiazole derivative (Compound B) | Cytotoxicity against HepG2 cells (antiproliferative) | 29.63 µM (48h) | [3] |
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of a diverse array of novel immunomodulatory compounds. The synthetic pathways detailed in these application notes, namely the formation of thiazolyl hydrazones and 2-aminothiazole derivatives, provide researchers with robust and reproducible methods to access new chemical entities. The ability of these thiazole-based compounds to modulate the NF-κB signaling pathway underscores their therapeutic potential for the treatment of a wide range of inflammatory and autoimmune disorders. The provided protocols are designed to be self-validating and offer a solid foundation for further drug discovery and development efforts in the field of immunology.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel dihydropyrazole-stilbene derivatives for ameliorating heart failure through modulation of p38/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of pterostilbene derivatives bearing triazole moiety that might treat DSS-induced colitis in mice through modulation of NF-κB/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Hantzsch Thiazole Synthesis of 2,4'-Bithiazole Derivatives Using 1-(5-Bromothiazol-2-yl)ethanone
Abstract
The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and versatile route to the thiazole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2][3] This application note provides a detailed experimental protocol for the synthesis of 2,4'-bithiazole derivatives, a class of compounds with significant biological activities, including potential as DNA cleaving agents and correctors for protein misfolding disorders.[4][5] The protocol focuses on the reaction of 1-(5-Bromothiazol-2-yl)ethanone, a specialized α-haloketone, with various thioamides. We delve into the mechanistic underpinnings of the reaction, provide step-by-step guidance for synthesis and purification, and offer expert insights into process optimization and troubleshooting.
Introduction and Scientific Context
First reported by Arthur Hantzsch in 1887, this condensation reaction traditionally involves an α-haloketone and a thioamide to yield a thiazole.[2][6] The reaction is prized for its reliability, generally high yields, and the thermodynamic stability of the resulting aromatic ring system.[6][7] The thiazole moiety is a key pharmacophore found in a wide array of approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, highlighting its therapeutic importance.[8]
The synthesis of bithiazoles, which contain two linked thiazole rings, has garnered substantial interest due to their presence in complex natural products and their diverse biological activities.[5][9] This guide focuses on a specific Hantzsch synthesis pathway to construct a 2,4'-bithiazole system by reacting this compound with a suitable thioamide. This approach provides a direct and efficient entry into a library of novel bithiazole derivatives for screening and development.
Reaction Mechanism and Guiding Principles
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[6][7]
-
Sₙ2 Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of this compound. This displaces the bromide ion, which is an excellent leaving group. The reactivity of α-haloketones in this step generally follows the order I > Br > Cl, making α-bromoketones like our substrate a common and efficient choice.[1]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular fashion. This key step forms the five-membered heterocyclic ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic thiazole ring.[7][10] The aromaticity of the final product is a significant driving force for the reaction.[10]
Caption: Simplified Hantzsch thiazole synthesis mechanism.
Detailed Experimental Protocol
This protocol provides a general framework for the synthesis. Researchers should optimize conditions based on the specific thioamide used.
Materials and Reagents
Proper preparation and handling of reagents are paramount for success and safety.
| Reagent | CAS Number | Molecular Wt. | Example Molar Eq. | Example Amount (for 1 mmol scale) |
| This compound | 34002-36-7 | 222.08 g/mol | 1.0 | 222 mg |
| Thioacetamide (Example) | 62-55-5 | 75.13 g/mol | 1.2 | 90 mg |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 g/mol | Solvent | 5-10 mL |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | Work-up | ~1 g in 20 mL H₂O |
Essential Safety Precautions
-
Hazard Warning: α-Haloketones are potent lachrymators and are toxic. Thioamides are also hazardous.[11] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Step-by-Step Synthesis Workflow
Caption: General experimental workflow for Hantzsch synthesis.
1. Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 222 mg).
-
Add the desired thioamide (e.g., Thioacetamide, 1.2 mmol, 90 mg).
-
Causality: A slight excess of the thioamide (1.2-1.5 equivalents) is recommended to ensure the complete consumption of the more valuable α-haloketone.[1][7]
2. Dissolution and Reaction:
-
Add anhydrous ethanol (5-10 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes to dissolve the solids.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.[10] Ethanol is a common solvent as it effectively dissolves both reactants and has a convenient boiling point.[12]
3. Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a suitable mobile phase (e.g., 50:50 ethyl acetate/hexanes) and visualize under UV light.[7] The disappearance of the α-haloketone spot indicates reaction completion. Reaction times typically range from 1 to 4 hours.
4. Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
In a separate beaker, prepare a 5% aqueous solution of sodium carbonate (e.g., 1 g in 20 mL of water).
-
Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. A precipitate should form.
-
Causality: The Hantzsch reaction produces one equivalent of HBr, which protonates the product, forming a soluble salt.[10] The basic sodium carbonate solution neutralizes this acid and deprotonates the product, causing the neutral, less soluble organic molecule to precipitate out of the polar solution.[1][10]
-
Collect the solid product via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water (2 x 10 mL) to remove any inorganic salts.
-
Allow the solid to air-dry on the filter paper or on a watch glass.
5. Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Confirm the structure and purity of the final 2,4'-bithiazole derivative using standard analytical techniques:
- NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Melting Point: To assess purity.
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient heating; unstable thioamide; incorrect stoichiometry. | Ensure the reaction reaches reflux. Confirm thioamide stability under reaction conditions; some are prone to decomposition.[3] Verify accurate weighing of reactants. |
| Multiple Products on TLC | Side reactions; incomplete reaction. | Lower the reaction temperature. Ensure a slight excess of thioamide is used. Monitor carefully with TLC to stop the reaction at the optimal time. |
| Product Does Not Precipitate | Product is too soluble in the work-up mixture. | Try adding ice to the beaker to decrease solubility. If precipitation fails, extract the product from the aqueous mixture with an organic solvent like ethyl acetate, then dry and concentrate the organic layer. |
| Purification Challenges | Product and starting material have similar polarity. | Adjust the stoichiometry to ensure the limiting reagent (α-haloketone) is fully consumed. Employ a different solvent system for chromatography or recrystallization. |
Conclusion
The Hantzsch thiazole synthesis offers a powerful and direct method for constructing 2,4'-bithiazole derivatives from this compound. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers in drug discovery and materials science can efficiently synthesize and explore this important class of heterocyclic compounds. The protocol's built-in validation steps, from TLC monitoring to final characterization, ensure a reliable and reproducible workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Synthesis of a novel bis(2,4'-bithiazole) derivative as a Co(II)-activated DNA cleaving agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unibs.it [iris.unibs.it]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Condensation reactions of 1-(5-Bromothiazol-2-yl)ethanone with hydrazines
An In-Depth Guide to the Condensation Reactions of 1-(5-Bromothiazol-2-yl)ethanone with Hydrazines: Protocols and Mechanistic Insights
Introduction: The Strategic Value of a Versatile Heterocyclic Ketone
This compound is a pivotal starting material in medicinal chemistry and drug discovery. Its structure combines a reactive ketone functional group with a bromothiazole moiety, a "privileged structure" known for a wide spectrum of biological activities. The bromine atom provides a convenient handle for further functionalization, such as cross-coupling reactions, while the acetyl group is a prime site for condensation reactions.
This guide focuses on the condensation of this ketone with hydrazines, a class of reactions that unlocks two critical families of compounds: thiazolyl hydrazones and thiazolyl pyrazoles . These products are of immense interest to researchers due to their demonstrated efficacy as anti-inflammatory, antimicrobial, antibacterial, and anticancer agents.[1][2][3][4] By understanding and mastering these transformations, scientists can efficiently generate libraries of novel compounds for biological screening and lead optimization.
This document serves as both an application note and a set of detailed laboratory protocols. It moves beyond simple procedural lists to provide deep mechanistic rationale, ensuring that researchers can not only replicate the results but also troubleshoot and adapt these methods for their specific molecular targets.
Part 1: Synthesis of this compound Hydrazones
The most direct condensation reaction with this compound and a hydrazine derivative yields a hydrazone. Hydrazones are stable compounds characterized by the R₁R₂C=NNHR₃ structure and are valuable synthetic intermediates and bioactive molecules in their own right.[5]
Mechanistic Rationale and Experimental Causality
The formation of a hydrazone from a ketone is a classic nucleophilic addition-elimination reaction.[5] The reaction is typically catalyzed by acid, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amino group of the hydrazine.
The mechanism proceeds in several key steps:
-
Acid Catalysis (Optional but Recommended): A catalytic amount of acid (e.g., acetic acid) protonates the carbonyl oxygen of the thiazolyl ethanone.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a C=N double bond.
-
Deprotonation: A final deprotonation step yields the neutral hydrazone product.
The rate-limiting step is often the dehydration of the tetrahedral intermediate at neutral pH.[6] The use of a small amount of acid accelerates this step. However, excessive acid can be counterproductive, as it will protonate the hydrazine nucleophile, rendering it inactive. Therefore, maintaining a weakly acidic environment is crucial for optimal reaction rates.[7]
Caption: Figure 1: Mechanism of Hydrazone Formation
Protocol 1: General Synthesis of Thiazolyl Hydrazones
This protocol describes a general method for synthesizing hydrazones from this compound. Phenylhydrazine is used as a representative example.
Materials:
-
This compound
-
Phenylhydrazine (or other desired hydrazine derivative)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.22 g) in absolute ethanol (40 mL).
-
Reagent Addition: Add the desired hydrazine derivative (11 mmol, 1.1 eq.) to the solution. For phenylhydrazine, this is approximately 1.12 mL.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified hydrazone product in a vacuum oven at 40-50 °C to a constant weight. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Representative Thiazolyl Hydrazones
The following table summarizes expected products from the condensation reaction with various common hydrazines.
| Hydrazine Derivative | Product Name | Expected Yield | Key Characteristics |
| Hydrazine Hydrate | 1-(5-Bromothiazol-2-yl)ethan-1-one hydrazone | 85-95% | Crystalline solid. Two sets of signals may be observed in NMR due to E/Z isomerism. |
| Phenylhydrazine | 1-(5-Bromothiazol-2-yl)ethan-1-one phenylhydrazone | 90-98% | Typically a stable, colored (yellow/orange) crystalline solid. |
| 4-Nitrophenylhydrazine | 1-(5-Bromothiazol-2-yl)ethan-1-one (4-nitrophenyl)hydrazone | >95% | Often a brightly colored (red/orange) solid, highly crystalline. Useful for characterization. |
| Thiosemicarbazide | 2-(1-(5-Bromothiazol-2-yl)ethylidene)hydrazine-1-carbothioamide | 80-90% | Product is a thiosemicarbazone, a key precursor for synthesizing other heterocycles like thiadiazoles.[8] |
Part 2: One-Pot Synthesis of 3-(5-Bromothiazol-2-yl)pyrazoles
The synthesis of pyrazoles from a simple ketone like this compound requires the introduction of two additional carbon atoms to form the five-membered ring. A highly efficient strategy is to first convert the ketone into a 1,3-dicarbonyl equivalent, which then readily undergoes cyclocondensation with hydrazine.[9][10] Performing this sequence in a single pot without isolating the intermediate is a hallmark of elegant and efficient organic synthesis.
Mechanistic Rationale and Experimental Causality
The most common approach is an initial base-catalyzed Claisen-type condensation of the ketone with an ester (e.g., ethyl acetate or diethyl oxalate). This generates a 1,3-diketone or β-ketoester intermediate.
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of the this compound to form a nucleophilic enolate.
-
Claisen Condensation: The enolate attacks the electrophilic carbonyl of the added ester. Subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group forms the 1,3-dicarbonyl system.
-
Cyclocondensation with Hydrazine: Upon addition of hydrazine, a two-step condensation occurs. The more reactive ketone carbonyl typically reacts first to form a hydrazone intermediate.[9]
-
Intramolecular Cyclization & Dehydration: The terminal -NH₂ group of the hydrazine then attacks the remaining ester/ketone carbonyl intramolecularly. The resulting five-membered ring intermediate readily dehydrates to yield the stable, aromatic pyrazole ring. The regioselectivity of this step depends on the nature of the substituents and the reaction conditions.[11]
This one-pot procedure is advantageous as it avoids a lengthy and potentially low-yielding isolation of the often-unstable 1,3-dicarbonyl intermediate.
Caption: Figure 2: One-Pot Thiazolyl Pyrazole Synthesis Workflow
Protocol 2: One-Pot Synthesis of 3-(5-Bromothiazol-2-yl)-5-methyl-1H-pyrazole
This protocol details the synthesis of a substituted pyrazole using ethyl acetate to provide the C4 and C5 atoms of the pyrazole ring.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Ethyl Acetate
-
Hydrazine Hydrate (or substituted hydrazine)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet
-
Stirring plate and magnetic stir bar
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-neck flask under a nitrogen atmosphere, add absolute ethanol (50 mL). Carefully add sodium metal (11 mmol, 0.25 g) in small portions. Stir until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Formation of 1,3-Dicarbonyl Intermediate: To the freshly prepared sodium ethoxide solution, add this compound (10 mmol, 2.22 g). Stir for 15 minutes. Then, add ethyl acetate (12 mmol, 1.2 mL) dropwise via a dropping funnel over 20 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. The formation of the sodium salt of the 1,3-diketone may be observed as a precipitate.
-
Cyclization: Cool the mixture to room temperature. In a separate beaker, dissolve hydrazine hydrate (12 mmol, ~0.6 mL) in ethanol (10 mL). Add this solution to the reaction mixture. Add glacial acetic acid (1 mL) to neutralize the excess base and catalyze the cyclization.
-
Final Reflux: Heat the mixture to reflux for an additional 4-6 hours. Monitor the reaction by TLC until the 1,3-dicarbonyl intermediate is consumed.
-
Work-up: Cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Pour the residue into ice-cold water (100 mL). The crude pyrazole product should precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Summary: Representative Thiazolyl Pyrazoles
This approach allows for significant structural diversity by varying both the ester and the hydrazine component.
| Ester Component | Hydrazine Component | Product Core Structure | Potential Applications |
| Ethyl Acetate | Hydrazine Hydrate | 3-(thiazolyl)-5-methyl-1H-pyrazole | General building block for kinase inhibitors. |
| Diethyl Oxalate | Hydrazine Hydrate | 3-(thiazolyl)-1H-pyrazole-5-carboxylic acid ethyl ester | Versatile intermediate; the ester can be hydrolyzed and coupled to form amides. |
| Ethyl Acetate | Phenylhydrazine | 3-(thiazolyl)-5-methyl-1-phenyl-1H-pyrazole | Leads to N-aryl pyrazoles, a common scaffold in anti-inflammatory drugs (e.g., Celecoxib).[4] |
| Ethyl Trifluoroacetate | Hydrazine Hydrate | 3-(thiazolyl)-5-(trifluoromethyl)-1H-pyrazole | Introduction of a -CF₃ group can enhance metabolic stability and binding affinity.[12] |
Conclusion
The condensation reactions of this compound with hydrazines are powerful, reliable, and versatile tools in the arsenal of the medicinal chemist. The straightforward synthesis of thiazolyl hydrazones provides rapid access to bioactive compounds. Furthermore, the elegant one-pot conversion to thiazolyl pyrazoles opens the door to highly sought-after heterocyclic systems known for their potent and diverse pharmacological activities. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently apply these reactions in the synthesis of novel molecular entities for the advancement of drug discovery.
References
- 1. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. soeagra.com [soeagra.com]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Development of Thiazole-Based VEGFR-2 Inhibitors
Introduction: Targeting Tumor Angiogenesis with Thiazole-Based Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2][3] In healthy tissues, angiogenesis is a tightly regulated process crucial for development and wound healing. However, in the context of cancer, tumors hijack this process to ensure a dedicated supply of oxygen and nutrients, which is essential for their growth, invasion, and metastasis.[4] The binding of its primary ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6][7] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival.[2][5][8][9] Consequently, inhibiting VEGFR-2 kinase activity has become a cornerstone of modern anti-cancer therapy.[10][11]
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[12][13][14] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various protein kinases.[12][13][14][15] Numerous thiazole-containing compounds have been successfully developed as potent and selective kinase inhibitors, making this scaffold a highly attractive starting point for the design of novel VEGFR-2 inhibitors.[12][16][17][18]
This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of thiazole-based VEGFR-2 inhibitors, intended for researchers and professionals in the field of drug discovery.
Section 1: Design and Synthesis of Thiazole-Based Inhibitors
The development of a successful inhibitor begins with rational design and efficient chemical synthesis. The thiazole core can be functionalized at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that specific substitutions on the thiazole ring are critical for potent VEGFR-2 inhibition.[16][19]
Diagram: General Drug Discovery Workflow
The following workflow illustrates the typical progression from initial concept to a validated lead compound.
Caption: High-level workflow for thiazole-based VEGFR-2 inhibitor development.
Protocol 1: General Synthesis of a 2-Aminothiazole Intermediate
Rationale: The 2-aminothiazole core is a common and versatile starting point for many kinase inhibitors. The Hantzsch thiazole synthesis, a classic cyclocondensation reaction, is a reliable method for its preparation. This protocol describes the reaction between an α-haloketone and a thiourea derivative.
Materials:
-
Substituted phenacyl bromide (α-haloketone)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
DCM (Dichloromethane)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Step-by-Step Procedure:
-
To a solution of substituted phenacyl bromide (1.0 eq) in absolute ethanol (10 mL/mmol), add thiourea (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-aminothiazole derivative.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Controls: A control reaction without the α-haloketone should be run to ensure no side reactions involving thiourea are occurring under the reaction conditions.
Section 2: In Vitro Evaluation of VEGFR-2 Inhibition
Once synthesized, the compounds must be evaluated for their ability to inhibit VEGFR-2 kinase activity and affect downstream cellular functions. This is a tiered process, starting with biochemical assays and progressing to more complex cell-based models.
Diagram: VEGFR-2 Signaling Pathway and Point of Inhibition
This diagram illustrates the key signaling events downstream of VEGFR-2 activation and the mechanism of action for ATP-competitive thiazole inhibitors.
Caption: VEGFR-2 signaling and the inhibitory action of a thiazole compound.
Protocol 2: In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.[1] The principle is to quantify the amount of ATP consumed during the phosphorylation of a substrate; lower ATP levels (and thus lower luminescence) indicate higher kinase activity.[2] Potent inhibitors will prevent ATP consumption, resulting in a strong luminescent signal.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[1]
-
ATP solution (e.g., 500 µM)
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Compounds (Thiazole derivatives, serially diluted in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x stock to 1x with sterile deionized water.
-
Prepare Compound Dilutions: Perform a serial dilution of the thiazole inhibitors in 1x Kinase Buffer. The final DMSO concentration in the assay wells should not exceed 1%.[1][20]
-
Prepare Master Mixture: For each 25 µL reaction, prepare a master mix containing Kinase Buffer, ATP, and the kinase substrate.[1]
-
Plate Setup:
-
Test Wells: Add 12.5 µL of Master Mix + 2.5 µL of diluted test compound.
-
Positive Control (100% Activity): Add 12.5 µL of Master Mix + 2.5 µL of buffer with DMSO (vehicle control).
-
Blank (0% Activity): Add 12.5 µL of Master Mix + 2.5 µL of buffer with DMSO.
-
-
Initiate Kinase Reaction:
-
To "Test Wells" and "Positive Control" wells, add 10 µL of diluted VEGFR-2 enzyme.
-
To "Blank" wells, add 10 µL of 1x Kinase Buffer (no enzyme).[1]
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[1]
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the data and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Protocol 3: Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)
Rationale: This assay validates the findings from the biochemical assay in a more physiologically relevant context by measuring the inhibition of VEGF-A-induced VEGFR-2 autophosphorylation in endothelial cells.[21] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for this purpose.[21][22][23]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Recombinant Human VEGF-A
-
Test Compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Standard Western blotting equipment
Step-by-Step Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium in 6-well plates until they reach 80-90% confluency.[21]
-
Serum Starvation: Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor activation.[21]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the thiazole inhibitor (or vehicle control) for 2 hours.[21]
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce maximal VEGFR-2 phosphorylation.[21]
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells with 150 µL of ice-cold RIPA buffer.[21]
-
Protein Quantification: Collect the supernatant after centrifugation and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-p-VEGFR-2, anti-total VEGFR-2, or anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal. The ratio of p-VEGFR-2 to total VEGFR-2, normalized to the VEGF-stimulated control, provides a quantitative measure of inhibition.[21]
Data Presentation: Sample Inhibitor Potency
The results from in vitro assays should be summarized clearly to compare the potency and selectivity of different compounds.
| Compound ID | Thiazole Substituent (R1) | VEGFR-2 IC₅₀ (nM) [Biochemical] | pVEGFR-2 IC₅₀ (nM) [HUVEC] | HUVEC Proliferation GI₅₀ (nM) |
| REF-S | (Sorafenib) | 53 | 65 | 80 |
| THZ-001 | H | 250 | 310 | 450 |
| THZ-002 | 4-Cl-Ph | 45 | 55 | 75 |
| THZ-003 | 3,4-di-OMe-Ph | 78 | 90 | 110 |
Note: Data is hypothetical and for illustrative purposes only. Real IC₅₀/GI₅₀ values would be derived from experimental dose-response curves.[10][16][21]
Section 3: In Vivo Assessment of Anti-Angiogenic Activity
Promising compounds from in vitro testing must be evaluated in living systems to confirm their anti-angiogenic efficacy.[24][25][26] Various models are available, each with specific advantages.[25][26]
Protocol 4: Chick Chorioallantoic Membrane (CAM) Assay
Rationale: The CAM assay is a widely used, robust, and cost-effective in vivo model to study angiogenesis.[4] The highly vascularized membrane of the chick embryo allows for direct observation and quantification of blood vessel formation in response to angiogenic stimulators and inhibitors.
Materials:
-
Fertilized chicken eggs (Day 0)
-
Forced-draft incubator (37.5°C, 60% humidity)
-
Thermostable filter paper discs or Matrigel
-
VEGF-A solution
-
Test compound solution
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Step-by-Step Procedure:
-
Egg Incubation: Incubate fertilized eggs in a horizontal position for 3 days.
-
Windowing: On Day 3, create a small window in the eggshell to expose the CAM. Aseptically remove 2-3 mL of albumin to allow the CAM to drop away from the shell. Seal the window with sterile tape and return the eggs to the incubator.
-
Sample Application: On Day 7, gently place a sterile filter paper disc (or a small volume of Matrigel) onto the CAM.
-
Positive Control: Apply VEGF-A solution to the disc.
-
Test Group: Apply a solution of the thiazole inhibitor mixed with VEGF-A.
-
Vehicle Control: Apply the vehicle solution (e.g., PBS/DMSO).
-
-
Incubation: Return the eggs to the incubator for another 48-72 hours.
-
Imaging and Analysis:
-
On Day 10, photograph the area around the disc under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined circular area around the disc using image analysis software.
-
-
Data Analysis: Compare the extent of angiogenesis in the inhibitor-treated group to the positive and vehicle controls. Calculate the percentage of inhibition.
Expected Results: The vehicle control should show basal vessel density. The VEGF-A control should show a dense, starburst-like pattern of new blood vessels radiating from the disc. Effective inhibitors will significantly reduce the number and density of these new vessels compared to the positive control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 17. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug testing with angiogenesis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In-vitro Cytotoxicity of 1-(5-Bromothiazol-2-yl)ethanone Derivatives Against Cancer Cell Lines
I. Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] In oncology, thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds already in clinical use, such as the tyrosine kinase inhibitor Dasatinib.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[3] The 1-(5-Bromothiazol-2-yl)ethanone backbone represents a key starting point for the synthesis of novel derivatives with potentially enhanced and selective cytotoxic activity against cancer cells.[4][5]
This guide provides a comprehensive framework for assessing the in-vitro cytotoxicity of novel this compound derivatives. We will detail the underlying principles and step-by-step protocols for two robust and widely accepted cytotoxicity assays: the MTT and Sulforhodamine B (SRB) assays. Furthermore, we will discuss the rationale behind selecting appropriate cancer cell lines and provide protocols for their culture. The overarching goal is to equip researchers with the necessary tools to generate reliable and reproducible data for the preclinical evaluation of these promising anticancer candidates.
II. Foundational Knowledge: Choosing the Right Tools
A. Selecting a Panel of Cancer Cell Lines
The choice of cancer cell lines is a critical first step in any cytotoxicity study. A diverse panel representing different cancer types is recommended to assess the spectrum of activity and potential selectivity of the test compounds. For this guide, we will focus on three commonly used and well-characterized human cancer cell lines:
-
A549 (Lung Carcinoma): An adherent cell line derived from a human lung carcinoma.[6] These cells are a valuable model for non-small cell lung cancer research.[7]
-
MCF-7 (Breast Adenocarcinoma): An adherent, estrogen receptor-positive breast cancer cell line that is a workhorse in breast cancer research.[8][9][10]
-
HepG2 (Hepatocellular Carcinoma): An adherent, epithelial-like cell line derived from a human liver carcinoma.[11] It is widely used in liver cancer research and drug metabolism studies.[11]
B. Principles of Cytotoxicity Assays
To ensure the validity of our findings, we will employ two distinct cytotoxicity assays that measure different cellular parameters. This approach provides a more comprehensive understanding of the compound's effect on cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13]
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] The amount of bound dye is proportional to the total cellular protein mass, which serves as a proxy for cell number.[14]
III. Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for assessing the cytotoxicity of the this compound derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. reprocell.com [reprocell.com]
- 8. mcf7.com [mcf7.com]
- 9. researchgate.net [researchgate.net]
- 10. encodeproject.org [encodeproject.org]
- 11. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-(5-Bromothiazol-2-yl)ethanone Analogs as Aurora Kinase Inhibitors
Introduction: The Thiazole Scaffold in Kinase Inhibition
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors.[2] Within the vast landscape of drug discovery, protein kinases have emerged as a critical class of targets, particularly in oncology.[3] The Aurora kinase family, comprising serine/threonine kinases, plays a pivotal role in the regulation of mitosis. Their misregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]
This guide focuses on the structure-activity relationship (SAR) studies of analogs derived from 1-(5-bromothiazol-2-yl)ethanone, a key building block for a class of 2-aminothiazole-based Aurora kinase inhibitors. We will delve into the rationale behind the molecular design, detailed synthetic protocols, and the bioassays required to elucidate the SAR of these compounds, with a focus on developing potent and selective anticancer agents. A notable example of a lead compound from this class is 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide , which has shown promise as an Aurora kinase inhibitor.[2]
Strategic Framework for SAR-Driven Drug Discovery
The exploration of SAR is a systematic process that correlates the structural features of a compound with its biological activity. The workflow for developing novel kinase inhibitors from the this compound scaffold follows a logical progression from synthesis to biological evaluation and computational analysis.
Figure 1: A representative workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Part 1: Synthesis of 2-Acylaminothiazole Analogs
The synthetic strategy for generating a library of analogs based on the this compound scaffold typically involves a multi-step sequence. The core 2-aminothiazole is often prepared via the Hantzsch thiazole synthesis, followed by amide coupling to introduce diversity.
Protocol 1: Synthesis of 2-Amino-5-bromothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring from an α-haloketone and a thioamide.[1] In this protocol, we will adapt this method for the synthesis of 2-amino-5-bromothiazole derivatives.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Thiourea or substituted thioureas
-
Ethanol
-
Sodium bicarbonate
-
Glacial acetic acid
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
α-Bromination of this compound:
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone. This intermediate is often used in the next step without further purification.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the crude α-bromoketone (1 equivalent) and the desired thiourea or substituted thiourea (1.2 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the crude 2-aminothiazole derivative. Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Figure 2: General scheme for the synthesis of 2-aminothiazole analogs via Hantzsch reaction.
Protocol 2: Amide Coupling to Synthesize 4-((5-Bromothiazol-2-yl)amino)benzamide Analogs
With the 2-aminothiazole core in hand, a library of benzamide analogs can be synthesized through standard amide coupling procedures.
Materials:
-
2-Amino-5-bromothiazole derivative (from Protocol 1)
-
Substituted benzoic acid
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the substituted benzoic acid (1.1 equivalents) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the 2-amino-5-bromothiazole derivative (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-(5-bromothiazol-2-yl)benzamide analog.
Part 2: Biological Evaluation
To establish a clear SAR, the synthesized analogs must be evaluated for their biological activity in a consistent and reproducible manner. For Aurora kinase inhibitors, this involves both enzymatic and cell-based assays.
Protocol 3: In Vitro Aurora Kinase Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of the synthesized compounds against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the respective Aurora kinase, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value for each compound.
Part 3: Data Interpretation and SAR Analysis
The data generated from the biological assays are compiled to establish the SAR. The following table presents hypothetical data for a series of 4-((5-bromothiazol-2-yl)amino)benzamide analogs to illustrate the process.
| Compound ID | R1 (Amide) | R2 (Phenyl) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 GI50 (µM) |
| Lead (A) | -NHCH3 | H | 50 | 75 | 1.2 |
| 1a | -NH2 | H | 150 | 200 | 5.8 |
| 1b | -N(CH3)2 | H | 65 | 90 | 2.5 |
| 1c | -NH-c-propyl | H | 40 | 60 | 0.9 |
| 2a | -NHCH3 | 4-F | 35 | 55 | 0.8 |
| 2b | -NHCH3 | 3-Cl | 45 | 65 | 1.0 |
| 2c | -NHCH3 | 4-OCH3 | 120 | 180 | 4.5 |
Analysis of Hypothetical SAR Data:
-
R1 (Amide) Modifications: Comparing the lead compound (A) with analogs 1a and 1b , we can infer that a secondary amide is preferred over a primary or tertiary amide for potent Aurora kinase inhibition. The cyclopropyl amide in 1c shows a slight improvement in potency, suggesting that small, constrained alkyl groups are well-tolerated.
-
R2 (Phenyl) Modifications: The introduction of small, electron-withdrawing groups like fluorine (2a ) or chlorine (2b ) at the para or meta positions of the phenyl ring appears to enhance potency. This could be due to favorable interactions in the kinase active site or modulation of the compound's electronic properties. In contrast, an electron-donating group like methoxy (2c ) is detrimental to activity.
-
The 5-Bromo Group: The bromine atom at the 5-position of the thiazole ring is a crucial feature. It is known to form halogen bonds with backbone carbonyls in the hinge region of many kinases, which can significantly contribute to binding affinity. Exploring bioisosteric replacements for bromine (e.g., chlorine, methyl, cyano) would be a logical next step to probe the importance of this interaction and potentially improve properties like metabolic stability.[5]
Part 4: Computational Chemistry in SAR Elucidation
Computational methods are integral to modern SAR studies, providing insights into the molecular basis of inhibitor binding and guiding the design of new analogs.
Figure 3: A typical computational workflow for SAR analysis of kinase inhibitors.
Molecular Docking: Docking studies can be performed using software like AutoDock or Glide to predict the binding mode of the synthesized analogs within the ATP-binding pocket of Aurora kinases. This can help rationalize the observed SAR. For instance, docking might reveal that the improved potency of the 4-fluoro analog (2a ) is due to a favorable interaction of the fluorine atom with a specific residue in the active site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the structural properties of the compounds with their biological activities.[2] By developing a robust QSAR model, the activity of virtual, yet-to-be-synthesized compounds can be predicted, thus prioritizing the synthesis of the most promising candidates.
Conclusion and Future Directions
The this compound scaffold provides a versatile starting point for the development of potent Aurora kinase inhibitors. A systematic SAR exploration, guided by the principles and protocols outlined in this guide, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Future work should focus on:
-
Exploring Bioisosteric Replacements: Systematically replacing the 5-bromo substituent to modulate binding affinity and ADME properties.
-
Optimizing the Phenyl Ring Substituents: Probing a wider range of substituents to maximize potency and selectivity.
-
In Vivo Efficacy Studies: Advancing the most promising lead compounds into animal models of cancer to evaluate their therapeutic potential.
By integrating rational design, efficient synthesis, and rigorous biological and computational evaluation, the development of novel and effective anticancer agents based on the thiazole scaffold can be significantly accelerated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 1-(5-Bromothiazol-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-Bromothiazol-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic transformation. The following information is structured in a question-and-answer format to directly address common issues and provide scientifically-grounded, actionable solutions.
I. Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound can stem from various factors, from the choice of synthetic route to reaction conditions and purification methods. This section will break down the most common problems and offer targeted troubleshooting advice.
Question 1: My yield is consistently low when using a Friedel-Crafts acylation approach on 2-bromothiazole. What are the likely causes and how can I improve it?
Answer:
Direct Friedel-Crafts acylation of 2-bromothiazole is often challenging and can lead to low yields for several key reasons.[1][2] The thiazole ring is an electron-rich heterocycle, but the bromine atom at the 2-position is deactivating. Additionally, the nitrogen atom in the thiazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating the catalyst and hindering the electrophilic aromatic substitution.
Core Issues & Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the thiazole nitrogen can form a stable complex with the Lewis acid, rendering it ineffective for activating the acylating agent.[3]
-
Troubleshooting:
-
Increase Catalyst Stoichiometry: Instead of catalytic amounts, a stoichiometric amount or even an excess of the Lewis acid may be required to overcome the deactivation by the substrate.[1]
-
Alternative Catalysts: Consider using milder Lewis acids that have a lower affinity for the thiazole nitrogen.
-
-
-
Substrate Decomposition: The reaction conditions for Friedel-Crafts acylation can be harsh, potentially leading to the decomposition of the sensitive thiazole ring.
-
Troubleshooting:
-
Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions and degradation.
-
Controlled Addition: Slowly add the acylating agent to the mixture of the substrate and Lewis acid to control the reaction exotherm.
-
-
-
Poor Regioselectivity: Acylation might occur at other positions on the thiazole ring, leading to a mixture of isomers and a lower yield of the desired product.
-
Troubleshooting: While the 5-position is generally favored for electrophilic substitution on 2-substituted thiazoles, this is not always guaranteed. Careful analysis of the crude product by techniques like NMR is crucial to identify isomeric byproducts.
-
Question 2: I am attempting a Grignard-based synthesis starting from 2,5-dibromothiazole, but the reaction is not proceeding as expected. What are the common pitfalls?
Answer:
Synthesizing this compound from 2,5-dibromothiazole via a Grignard reaction is a viable strategy, but it requires careful control of reaction conditions to ensure success. The key step involves the selective formation of a Grignard reagent at the more reactive 2-position, followed by acylation.
Core Issues & Solutions:
-
Failure to Form the Grignard Reagent: The formation of Grignard reagents is highly sensitive to moisture and oxygen.[4][5]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
-
-
-
Incorrect Site of Grignard Formation: While the bromine at the 2-position of the thiazole ring is generally more labile and thus more reactive towards magnesium, competitive formation of the Grignard reagent at the 5-position can occur, leading to isomeric byproducts.
-
Troubleshooting:
-
Temperature Control: Perform the Grignard formation at low temperatures (e.g., 0 °C or below) to favor the kinetically controlled formation of the 2-magnesio derivative.
-
-
-
Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can participate in side reactions if the acylating agent is not chosen carefully.[6][7]
Question 3: My primary synthesis route is the Hantzsch thiazole synthesis, but my yields are suboptimal. How can I optimize this reaction?
Answer:
The Hantzsch thiazole synthesis is a classic and generally high-yielding method for preparing thiazoles.[9][10] However, for the synthesis of this compound, the choice of starting materials and reaction conditions is critical. A plausible Hantzsch route would involve the reaction of a suitable α-haloketone with a thioamide.
Core Issues & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting materials.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at an appropriate temperature. Heating is often required to drive the reaction to completion.[11]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent for Hantzsch synthesis.[12]
-
-
-
Formation of Byproducts: Side reactions can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.
-
Troubleshooting:
-
Control of Stoichiometry: Use the correct stoichiometry of reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion, but this should be optimized.
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Neutralization of the reaction mixture is often required during workup to precipitate the product.[11]
-
-
II. Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
The most frequently reported synthetic strategies include:
-
Acylation of 2,5-dibromothiazole: This involves the selective reaction at the 2-position, often via a Grignard reagent or lithium-halogen exchange followed by acylation.
-
Bromination of 2-acetylthiazole: This involves the direct bromination of 2-acetylthiazole. However, controlling the regioselectivity to favor the 5-position can be challenging.
-
Hantzsch Thiazole Synthesis: This involves the condensation of an appropriate α-haloketone and a thioamide.[13]
How can I effectively purify this compound?
Purification is a critical step to obtaining a high-purity product and can significantly impact the final yield.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be determined by thin-layer chromatography (TLC) analysis.
What are some key analytical techniques to confirm the identity and purity of my product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirming the identity of the desired product.
-
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, which is a key confirmation of its identity.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.
III. Experimental Protocols & Data
Protocol 1: Synthesis via Grignard Reaction with 2,5-Dibromothiazole
This protocol is a generalized procedure and may require optimization.
-
Preparation:
-
Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
-
Grignard Reagent Formation:
-
Dissolve 2,5-dibromothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Slowly add a small portion of the 2,5-dibromothiazole solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 2,5-dibromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Acylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve acetyl chloride (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 2-Bromothiazole, Acetyl Chloride, AlCl₃ | Variable, often low | Direct approach | Catalyst deactivation, potential for side reactions |
| Grignard Reaction | 2,5-Dibromothiazole, Mg, Acetyl Chloride | Moderate to Good | Good regioselectivity | Requires strictly anhydrous conditions |
| Hantzsch Synthesis | α-haloketone, Thioamide | Generally Good | Convergent synthesis | Availability of starting materials may be a concern |
IV. Visualizing the Synthetic Pathways
Diagram 1: Grignard-based Synthesis of this compound
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scite.ai [scite.ai]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. synarchive.com [synarchive.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Acetylthiazole
Welcome to the technical support center for the synthesis of brominated 2-acetylthiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-acetyl-5-bromothiazole as a key synthetic intermediate. The electrophilic bromination of 2-acetylthiazole is a cornerstone reaction, yet it is often plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.
Section 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific, common problems encountered during the bromination of 2-acetylthiazole. Each answer provides a causal explanation and actionable solutions.
Q1: My yield of the desired 2-acetyl-5-bromothiazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue stemming from several factors, primarily incomplete reaction, product degradation, or competing side reactions.
Causality:
-
Reactivity of the Thiazole Ring: The thiazole ring is aromatic, but its reactivity towards electrophiles is complex. The sulfur atom acts as an electron-donor, activating the ring, while the nitrogen atom is electron-withdrawing. The 2-acetyl group is a strong deactivating group, which withdraws electron density from the ring, making the electrophilic substitution more difficult compared to unsubstituted thiazole. The C5 position is the most electron-rich and thus the primary site for electrophilic attack.[1][2][3][4]
-
Reaction Conditions: Insufficiently activating conditions (e.g., too low temperature, weak brominating agent) can lead to an incomplete reaction. Conversely, overly harsh conditions can promote side reactions or degradation.
Troubleshooting Steps & Solutions:
-
Verify Reagent Stoichiometry: Ensure you are using at least one full equivalent of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) can sometimes drive the reaction to completion, but be cautious as this can also promote dibromination.
-
Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid the formation of byproducts.
-
Choice of Brominating Agent: If using a mild brominating agent like N-Bromosuccinimide (NBS) results in low conversion, switching to elemental bromine (Br₂) might be necessary.[5] Br₂ is a stronger electrophile, but it is also less selective and requires more careful handling.[6]
-
Solvent Effects: The reaction is often performed in acetic acid or chloroform. Acetic acid can help to polarize the Br-Br bond, increasing its electrophilicity. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Work-up Procedure: The desired product can be lost during work-up. Ensure the pH is properly neutralized (e.g., with aqueous sodium bicarbonate) after the reaction to remove acidic components. Incomplete neutralization can lead to product degradation during extraction or concentration.
Q2: I'm observing a significant amount of a dibrominated byproduct. How can I suppress the formation of 2-acetyl-4,5-dibromothiazole?
A2: The formation of a dibrominated species is a classic example of over-bromination and is one of the most common side reactions.
Causality:
The first bromination at the C5 position introduces a halogen, which is a deactivating group. However, it is not deactivating enough to completely prevent a second electrophilic attack, especially if there is an excess of the brominating agent or if the reaction conditions are too forcing. The second bromine will add to the next most activated position, which is C4.
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: This is the most critical factor. Use precisely 1.0 equivalent of your brominating agent. Adding the brominating agent slowly and in portions allows the monobromination to proceed to completion before a significant concentration of the brominating agent can build up and react with the product.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second bromination more than the first, thus improving selectivity.
-
Monitor the Reaction: Use TLC or in-situ NMR to monitor the disappearance of the starting material. Stop the reaction as soon as the 2-acetylthiazole is consumed to prevent the subsequent bromination of the desired product.
Troubleshooting Workflow for Bromination Issues
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Suzuki Coupling Reactions for Bromothiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the coupling of bromothiazole substrates. Thiazole moieties are prevalent in pharmacologically active compounds, making their synthesis via cross-coupling a critical step in drug discovery. However, their unique electronic properties and potential for catalyst inhibition can present significant hurdles.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and a mechanistic rationale for optimizing your reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Refresher
Understanding the fundamental steps of the catalytic cycle is paramount for effective troubleshooting.[1][2] The reaction is a palladium-catalyzed process that involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3] Each step has specific requirements that, if not met, can lead to reaction failure or low yields.
Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial hurdles.
Q1: My reaction shows no conversion of starting materials. Where do I start?
A: Zero conversion typically points to a fundamental problem with one of the core components.
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[4] Ensure your solvent was rigorously degassed (e.g., via argon bubbling or freeze-pump-thaw cycles) and that the reaction was assembled under a strictly inert atmosphere (N₂ or Ar).[4][5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the cycle.[3] Failure of this activation step will halt the reaction before it begins.
-
Base Incompatibility: The base is not just an additive; it's a stoichiometric reagent crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[6][7] If your base is old, hydrated (e.g., K₂CO₃), or insoluble in the reaction medium, the cycle will stall.
-
Reagent Purity: Verify the purity of your bromothiazole and boronic acid/ester. Impurities can sometimes poison the catalyst.
Q2: My yield is very low, but I see consumption of my starting material. What are the likely culprits?
A: Low yields in the presence of starting material consumption strongly suggest the prevalence of side reactions. The two most common culprits are protodeboronation and starting material decomposition.
-
Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[8] It's a major issue for heteroaromatic boronic acids, consuming your nucleophile and generating an inert arene.[9][10] This is often accelerated by high temperatures, prolonged reaction times, and excessive water.[9]
-
Homocoupling: You may be forming biaryl products from the coupling of two boronic acid molecules or two bromothiazole molecules.[11] This is often a sign that the cross-coupling pathway (reductive elimination) is slow compared to competing side reactions.
-
Catalyst Decomposition: The catalyst can precipitate out of solution as inactive "palladium black," especially at high temperatures.[11] This reduces the concentration of active catalyst, slowing the reaction and allowing side reactions to dominate.
Q3: My TLC/LC-MS shows multiple new spots. How do I identify and minimize them?
A: Besides the desired product, you are likely observing byproducts from the side reactions mentioned above.
-
Identify the Byproducts: Use LC-MS to get the mass of the major byproducts.
-
A mass corresponding to your boronic acid partner minus the B(OH)₂ group and plus a hydrogen indicates protodeboronation .[9]
-
A mass corresponding to a dimer of your boronic acid partner points to homocoupling .
-
A mass corresponding to your thiazole starting material minus the bromine and plus a hydrogen suggests debromination (or hydrodehalogenation).[3][4]
-
-
Minimize the Byproducts:
-
For Protodeboronation: Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters).[8] These esters slowly release the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[8]
-
For Homocoupling: Ensure efficient mixing and consider a slower addition of one of the coupling partners. Optimizing the ligand can also disfavor this pathway.
-
For Debromination: This can be caused by overly strong bases or high temperatures.[4] Try a milder base (e.g., switch from K₃PO₄ to K₂CO₃) or lower the reaction temperature.[4]
-
In-Depth Troubleshooting & Optimization Guide
Problem Area 1: Catalyst & Ligand Selection
The heart of the Suzuki reaction is the palladium-ligand complex. For an electron-rich and potentially coordinating heterocycle like a thiazole, this choice is critical.
Q: My standard catalyst, Pd(PPh₃)₄, is not effective. What should I try next?
A: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often fails for challenging substrates. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are far more effective for heteroaryl couplings.[6][12][13]
-
Mechanism: These advanced ligands accelerate both the oxidative addition (the often rate-limiting step, especially for less reactive halides) and the reductive elimination steps.[7] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which is crucial for the reaction.[2][14]
-
Recommendation: Screen a set of modern catalysts. Pd₂(dba)₃ with a ligand like SPhos or XPhos, or a pre-formed precatalyst like XPhos-Pd-G3, are excellent starting points for heteroaryl-heteroaryl couplings.[12][15][16]
| Catalyst System | Ligand Type | Recommended For | Key Advantages |
| Pd(PPh₃)₄ | Basic Phosphine | Simple, electron-neutral aryl bromides/iodides. | Inexpensive, readily available. |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | Heteroaryl bromides, sterically hindered substrates. | High activity, promotes fast reductive elimination.[12][17] |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky Phosphine | Aryl bromides and chlorides. | Effective for less reactive halides.[6] |
| PEPPSI™-IPr | NHC Precatalyst | General use, including challenging substrates. | High thermal stability, resistant to degradation.[3] |
| Ligand-Free (e.g., Pd₂(dba)₃) | None | Substrates capable of self-ligation (e.g., benzothiazoles). | Simplifies reaction, avoids phosphine side reactions.[18] |
Problem Area 2: The Crucial Role of the Base
The base plays multiple roles: it activates the boronic acid, facilitates the transmetalation step, and can influence catalyst stability.[7] Its choice is not trivial.
Q: I am using K₂CO₃ and the reaction is sluggish. Should I use a stronger base?
A: Not necessarily. While a stronger base can sometimes accelerate the reaction, it can also promote unwanted side reactions like debromination or hydrolysis of sensitive functional groups.[4] The key is often solubility and the nature of the cation.
-
Mechanism: The base reacts with the boronic acid (Ar'B(OH)₂) to form a negatively charged boronate complex (e.g., [Ar'B(OH)₃]⁻).[7] This complex is more nucleophilic and readily transfers its aryl group to the palladium center during transmetalation.
-
Recommendations:
-
Switch to Phosphate: Potassium phosphate (K₃PO₄) is often superior for heteroaryl couplings. It is sufficiently basic and its phosphate anion can help stabilize the palladium intermediates.
-
Consider Cesium: Cesium bases (Cs₂CO₃, CsF) are often highly effective. The large, soft Cs⁺ cation increases the solubility of the boronate complex in organic solvents, accelerating transmetalation.[19]
-
Fluoride Anions: For substrates prone to protodeboronation, a fluoride base like CsF or KF can be beneficial. Fluoride forms a highly nucleophilic fluoroborate species that can transfer efficiently while suppressing the undesired protonolysis.[6][17]
-
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Standard, inexpensive choice. Often requires water for solubility.[20] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Excellent general base for challenging couplings.[21] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | High solubility of its boronate salt often enhances reaction rates.[19] |
| KF | Weak | Dioxane, THF | Mild; particularly useful for preventing hydrolysis of esters and suppressing protodeboronation.[6] |
| KOtBu | Very Strong | Toluene, THF (anhydrous) | Can be too harsh, may cause debromination or other side reactions.[22] |
Problem Area 3: Solvent System and Temperature
The solvent must solubilize all components and is often used in combination with water. Temperature controls the reaction rate but can also accelerate decomposition.
Q: My reaction is heterogeneous and slow. How do I choose a better solvent?
A: Poor solubility is a common reason for reaction failure.[23] The solvent system must dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base.
-
Mechanism: A polar, aprotic solvent is typically preferred. The addition of a small amount of water is often crucial, as it helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[22][24] However, too much water can promote protodeboronation.
-
Recommendations:
-
Aqueous Mixtures: A 4:1 to 10:1 mixture of an organic solvent to water is a good starting point. Common choices include 1,4-Dioxane/H₂O, THF/H₂O, or Toluene/EtOH/H₂O.[18][25]
-
Anhydrous Conditions: For extremely water-sensitive substrates, anhydrous conditions can be used, often with a highly soluble organic base or specific additives like trimethyl borate to aid solubility.[15]
-
Temperature: Most Suzuki couplings run well between 80-110 °C.[4] If you observe catalyst decomposition (blackening), try lowering the temperature and running the reaction for a longer period.[4] Conversely, if the reaction is clean but slow, a higher temperature may be beneficial.
-
Troubleshooting Decision Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues.
Caption: A decision tree for systematic Suzuki coupling troubleshooting.
Validated General Protocol for Bromothiazole Coupling
This protocol serves as a robust starting point for optimization.
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq) or Arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, anhydrous)
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromothiazole (e.g., 0.5 mmol, 1.0 eq), the arylboronic acid or ester (0.6 mmol, 1.2 eq), the base (1.0 mmol, 2.0 eq), and the palladium precatalyst (0.01 mmol, 2 mol%).
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous solvent (e.g., 4 mL of 1,4-dioxane) followed by the degassed water (e.g., 1 mL). The mixture should be a 4:1 ratio of organic solvent to water.
-
Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C).
-
Stir the reaction vigorously for the intended duration (2-24 hours). Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of Electrophilic Substitution on the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiazole chemistry. This guide is designed to provide in-depth, practical solutions and theoretical insights into one of the most common challenges in the synthesis of thiazole derivatives: controlling the regioselectivity of electrophilic substitution. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot your experiments effectively and optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions that often arise when working with electrophilic substitutions on the thiazole ring.
Q1: Why is my electrophilic substitution on an unsubstituted thiazole ring not working or giving poor yields?
Q2: I am trying to introduce an electrophile to my substituted thiazole, but I am getting a mixture of isomers. How can I control the position of substitution?
A2: The regioselectivity of electrophilic substitution on a substituted thiazole is governed by a combination of factors, including the electronic properties of the existing substituent(s), the nature of the electrophile, and the reaction conditions. The calculated pi-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack.[3][4][5] The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack.[2][4] The C4 position is considered nearly neutral.[2]
-
Activating Groups: Electron-donating groups (EDGs) at the C2 position, such as alkyl or amino groups, will activate the ring and strongly direct the incoming electrophile to the C5 position.[2]
-
Deactivating Groups: Electron-withdrawing groups (EWGs) will further deactivate the ring, making substitution more challenging. The directing effect will depend on the specific group and its position.
Q3: I am observing substitution at the C4 position. Why is this happening when C5 is generally preferred?
A3: While C5 is the electronically preferred site for electrophilic attack, substitution at C4 can occur under certain circumstances.[2][5] This can be influenced by:
-
Steric Hindrance: A large substituent at the C5 position may sterically hinder the approach of the electrophile, making the C4 position more accessible.
-
Presence of a C2 Substituent: The nature of the substituent at the C2 position can influence the relative electron densities at C4 and C5.[2]
-
Reaction Mechanism: In some cases, the reaction may proceed through an alternative mechanism that favors C4 substitution.
Q4: Can I achieve substitution at the C2 position with an electrophile?
A4: Direct electrophilic substitution at the C2 position is generally unfavorable due to its electron-deficient character.[2][3][4] However, functionalization at C2 can be achieved through alternative strategies, such as:
-
Deprotonation-Substitution: The C2 proton is the most acidic and can be removed by a strong base, such as an organolithium reagent, to generate a nucleophilic C2 anion. This anion can then react with a wide range of electrophiles.[2]
-
Palladium-Catalyzed Cross-Coupling: If a suitable leaving group (e.g., a halogen) is present at the C2 position, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents.
II. Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low to No Conversion in Electrophilic Bromination
Symptoms:
-
Starting material is largely unreacted after the reaction.
-
TLC analysis shows only the starting material spot.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Ring Activation | The thiazole ring is deactivated and requires an activating group for successful bromination under mild conditions.[3] | If your substrate is unsubstituted, consider introducing an electron-donating group at the C2 position prior to bromination. |
| Inappropriate Brominating Agent | Standard brominating agents like Br₂ may not be electrophilic enough to react with a deactivated thiazole ring. | Use a more reactive brominating agent such as N-bromosuccinimide (NBS) or a bromine-pyridine mixture which forms the highly electrophilic N-bromopyridinium bromide.[6] |
| Reaction Conditions Too Mild | The energy of activation for the substitution is not being met. | Gradually increase the reaction temperature. For very deactivated systems, vapor-phase bromination at high temperatures might be necessary, though this can lead to a mixture of products.[1] |
Problem 2: Poor Regioselectivity - Mixture of C4 and C5 Isomers
Symptoms:
-
¹H NMR and/or GC-MS analysis of the crude product shows a mixture of two or more isomers.
-
Difficulty in separating the isomers by column chromatography.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Competing Electronic and Steric Effects | A bulky substituent at the C2 position may direct to C5 electronically, but sterically favor C4. | Modify the C2 substituent to be less sterically demanding, if possible. Alternatively, use a smaller electrophile. |
| Reversibility of the Reaction | Under certain conditions, electrophilic substitution can be reversible, leading to thermodynamic product mixtures. | Lower the reaction temperature to favor the kinetically controlled product, which is often the more sterically accessible isomer. |
| Protonation of the Ring Nitrogen | In strongly acidic media, the resulting thiazolium ion alters the electronic distribution, potentially leading to less selective substitution. | If possible, perform the reaction under neutral or slightly basic conditions to avoid protonation of the ring nitrogen. |
Experimental Workflow: Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
III. Detailed Experimental Protocols
Here are detailed protocols for achieving regioselective substitution on the thiazole ring.
Protocol 1: Regioselective Bromination of 2-Alkylthiazole at the C5 Position
This protocol is designed for the selective bromination of an activated thiazole ring at the C5 position.
Materials:
-
2-Alkylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-alkylthiazole (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Reagent Addition: At room temperature, add N-bromosuccinimide (1.05 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-alkylthiazole.
Protocol 2: Functionalization at the C2 Position via Deprotonation
This protocol describes a method for introducing an electrophile at the C2 position by first deprotonating with a strong base.
Materials:
-
Substituted Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Stir bar
-
Round-bottom flask
-
Syringe
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the substituted thiazole (1.0 eq) and anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes. The formation of the 2-lithiothiazole can sometimes be observed by a color change.
-
Electrophile Addition: Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC indicates completion.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: After removing the solvent, purify the crude product by column chromatography.
Mechanism of C2-Lithiation and Electrophilic Quench
Caption: C2 functionalization via deprotonation.
IV. References
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Thiazole. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives Using 2-Bromo-5-iodothiazole. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Ganapathi, K., & Venkataraman, K. (1945). Synthetical experiments in the chemotherapy of tuberculosis. Part V. p-Aminosalicylic acid. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-373.
-
Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. (2008). eCommons. Retrieved from --INVALID-LINK--
-
Request PDF. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. Retrieved from --INVALID-LINK--
-
Sites of electrophilic substitution in thiazole. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of Thiazole. (2022). ChemicalBook. Retrieved from --INVALID-LINK--
References
Technical Support Center: Troubleshooting Unexpected Byproducts in Hantzsch Thiazole Synthesis
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of thiazole derivatives. As a powerful tool in heterocyclic chemistry, the Hantzsch synthesis is valued for its efficiency and broad applicability. However, like any chemical transformation, it can present challenges, particularly in the formation of unexpected byproducts that can complicate purification and reduce yields.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of isomers that are difficult to separate. What could be the cause?
This is a classic issue in the Hantzsch synthesis, particularly when using N-substituted thioamides. The problem often lies in the regioselectivity of the cyclization step, which is highly dependent on the reaction's pH.
-
The Chemistry of the Problem: In neutral or slightly basic conditions, the reaction typically yields the expected 2-amino- or 2-substituted-aminothiazole. However, under acidic conditions, a competing reaction pathway can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole regioisomer.[1] The protonation of the thioamide nitrogen can alter the nucleophilicity of the nitrogen atoms, leading to this change in the cyclization pathway.
-
Troubleshooting Protocol:
-
pH Monitoring and Control: Carefully monitor the pH of your reaction mixture. If you are using the salt of a thioamide, the reaction can become acidic. The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can help maintain a neutral to slightly basic pH.
-
Solvent Choice: The choice of solvent can influence the local pH and the solubility of reactants. Protic solvents like ethanol are common, but if isomer formation is a persistent issue, consider exploring aprotic solvents.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product and reduce the formation of kinetic byproducts.
-
-
Data-Driven Insight: The proportion of the 2-imino-2,3-dihydrothiazole isomer is significantly influenced by the acidity of the reaction medium. For instance, reactions conducted in a mixture of 10M HCl and ethanol can predominantly yield the imino isomer.[1]
Reaction Condition Predominant Product Neutral or slightly basic (e.g., in ethanol with NaHCO₃) 2-(N-substituted amino)thiazole Acidic (e.g., in HCl/ethanol) 3-substituted 2-imino-2,3-dihydrothiazole[1] -
Visualizing the Mechanistic Divergence:
Mechanistic pathways leading to regioisomers.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct, and my yield of the desired thiazole is low. What is happening?
This issue often points to the self-condensation of the α-haloketone starting material. This is a common side reaction, especially if the reaction conditions are not carefully controlled.
-
The Chemistry of the Problem: α-Haloketones can undergo a base-catalyzed self-condensation, which is a type of aldol condensation.[2][3] The presence of a base can deprotonate the α-carbon of one molecule of the ketone, which then acts as a nucleophile and attacks the carbonyl carbon of a second molecule. Subsequent dehydration can lead to the formation of a conjugated enone, which can be a complex and difficult-to-remove impurity.
-
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide. This helps to ensure that the α-haloketone is consumed by the desired reaction pathway before it has a chance to undergo self-condensation.
-
Order of Addition: Add the α-haloketone slowly to the mixture of the thioamide and the base. This maintains a low concentration of the α-haloketone at any given time, minimizing the self-condensation reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the self-condensation side reaction.
-
Base Strength: Use a mild, non-nucleophilic base like sodium bicarbonate. Stronger bases can more readily promote the self-condensation of the α-haloketone.
-
-
Visualizing the Self-Condensation Pathway:
Self-condensation of α-haloketone.
Q3: My product appears to have a higher molecular weight than expected, and I suspect over-alkylation. How can I prevent this?
Over-alkylation is a potential side reaction where the nitrogen atom of the newly formed thiazole ring acts as a nucleophile and is alkylated by another molecule of the α-haloketone.[4][5]
-
The Chemistry of the Problem: The nitrogen atom in the thiazole ring is nucleophilic and can react with the electrophilic α-carbon of the α-haloketone. This is more likely to occur if there is a high concentration of the α-haloketone, especially towards the end of the reaction when the concentration of the thioamide has decreased.
-
Troubleshooting Protocol:
-
Stoichiometric Control: As with self-condensation, using a slight excess of the thioamide is the most effective way to minimize over-alkylation. This ensures that the α-haloketone is consumed before it can react with the product.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the α-haloketone. Once the starting material is consumed, the reaction should be worked up promptly to prevent further side reactions.
-
Purification: If over-alkylation does occur, the resulting byproduct will be more polar than the desired product and can often be separated by column chromatography.
-
-
Visualizing the Over-Alkylation Pathway:
Over-alkylation of the thiazole product.
Purification Troubleshooting
Q4: I'm struggling to purify my thiazole product from the crude reaction mixture. What are the best practices?
Purification of thiazoles can be challenging due to the potential for polar byproducts and unreacted starting materials. A systematic approach is key.
-
Initial Work-up:
-
Neutralization and Precipitation: For many 2-aminothiazoles, the product can be precipitated by neutralizing the reaction mixture with a weak base (e.g., 5% sodium carbonate solution) and adding water.[6] The increased polarity of the solvent often causes the less polar organic product to precipitate.
-
Liquid-Liquid Extraction: If the product does not precipitate, a standard liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is the next step.
-
-
Chromatographic Purification:
-
Column Chromatography: This is the most common method for purifying thiazoles.[7]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture. A good target Rf for the desired product on the TLC plate is typically between 0.2 and 0.4.
-
Common Eluent Systems for Thiazole Purification Typical Applications Ethyl Acetate/Hexanes General purpose for moderately polar thiazoles.[6] Dichloromethane/Methanol For more polar thiazoles or to improve solubility. Dichloromethane/Acetone An alternative for moderately polar compounds. -
-
Crystallization: If the purified product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) can be an excellent final purification step to obtain highly pure material.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1-(5-Bromothiazol-2-yl)ethanone for Preclinical Supply
Prepared by: Senior Application Scientist, Gemini Synthesis Division
This guide provides in-depth technical support for researchers, chemists, and process development professionals on the synthesis of 1-(5-Bromothiazol-2-yl)ethanone. It focuses on addressing the specific challenges encountered when scaling production from benchtop discovery to the multi-gram or kilogram quantities required for preclinical studies.[1][2] This document is structured to provide not only procedural steps but also the underlying scientific rationale and troubleshooting strategies to ensure a robust, reproducible, and scalable process.
Recommended Synthetic Pathway for Scale-Up
For the synthesis of this compound, a variety of routes exist. However, for preclinical scale-up, the primary concerns are process robustness, safety, availability of starting materials, and purification efficiency. We recommend a pathway involving a selective halogen-metal exchange followed by acylation.
The chosen route starts with commercially available 2,5-dibromothiazole. A selective halogen-metal exchange is performed at the more reactive C2 position using n-butyllithium at low temperatures, followed by quenching the resulting organolithium species with a suitable acetylating agent like N,N-dimethylacetamide (DMA). This approach is favored over direct Friedel-Crafts acylation, which is generally ineffective on the electron-deficient thiazole ring.[3]
Reaction Scheme:
-
Step 1: Lithiation: 2,5-Dibromothiazole reacts with n-butyllithium (n-BuLi) in an anhydrous ethereal solvent at low temperature (-78 °C) to selectively form 5-bromo-2-lithiothiazole. The bromine at the C2 position is more labile and susceptible to exchange.
-
Step 2: Acylation: The organolithium intermediate is then reacted in situ with an acetylating agent, N,N-dimethylacetamide, to form a stable tetrahedral intermediate.
-
Step 3: Workup: An acidic workup hydrolyzes the intermediate to yield the target ketone, this compound.
Detailed Experimental Protocol
This protocol is optimized for a 50-gram scale synthesis. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Reagent and Solvent Quantities
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,5-Dibromothiazole | 242.96 | 50.0 g | 0.206 | 1.0 |
| Anhydrous THF | - | 1.0 L | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 86.5 mL | 0.216 | 1.05 |
| N,N-Dimethylacetamide (DMA) | 87.12 | 21.5 mL (20.1 g) | 0.231 | 1.12 |
| Saturated NH₄Cl (aq) | - | 500 mL | - | - |
| Ethyl Acetate | - | 1.5 L (for extraction) | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous MgSO₄ | - | 50 g | - | - |
Step-by-Step Procedure
-
Reactor Setup: Assemble a 3-neck, 2-liter round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Initial Charge: Charge the flask with 2,5-dibromothiazole (50.0 g, 0.206 mol) and anhydrous tetrahydrofuran (THF, 1.0 L).
-
Cooling: Begin stirring and cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Lithiation (Halogen-Metal Exchange): Slowly add n-butyllithium (2.5 M in hexanes, 86.5 mL, 0.216 mol) dropwise via a syringe pump over 60 minutes. It is critical to maintain the internal temperature below -70 °C during the addition to prevent side reactions and ensure selectivity. After the addition is complete, allow the mixture to stir at -78 °C for an additional 45 minutes.
-
Acylation: In a separate dry flask, prepare a solution of N,N-dimethylacetamide (21.5 mL, 0.231 mol) in 100 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature below -70 °C. Upon completion of the addition, stir the reaction at -78 °C for 2 hours.
-
Quenching: Slowly and carefully quench the reaction by adding 500 mL of pre-chilled saturated aqueous ammonium chloride (NH₄Cl) solution. The addition is exothermic; ensure the temperature does not rise above -20 °C.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil/solid should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.
Process Workflow Diagram
Caption: Reaction workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Q1: The reaction mixture turned dark brown/black upon addition of n-BuLi, and the yield is very low. What happened?
A1: A dark coloration often indicates decomposition of the organolithium intermediate or side reactions.
-
Probable Cause 1: Residual Moisture: The most common issue is the presence of water in the reagents or glassware. n-Butyllithium is a very strong base and will be quenched by even trace amounts of water.[4] This leads to a loss of reagent and can catalyze decomposition pathways.
-
Solution: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system).
-
-
Probable Cause 2: Reaction Temperature Too High: If the internal temperature rises significantly above -70 °C during n-BuLi addition, side reactions such as elimination or polymerization can occur.
-
Solution: Use a reliable cooling bath and monitor the internal reaction temperature with a calibrated thermocouple. Employ a syringe pump for slow, controlled addition of the n-BuLi to manage the exotherm.
-
-
Probable Cause 3: Impure Starting Material: Impurities in the 2,5-dibromothiazole can interfere with the lithiation.
-
Solution: Verify the purity of the starting material by NMR or GC-MS before starting the reaction. If necessary, purify it by recrystallization or chromatography.
-
Q2: My final product is contaminated with a significant amount of the starting material, 2,5-dibromothiazole. How can I improve the conversion?
A2: Incomplete conversion points to an issue with the lithiation step.
-
Probable Cause 1: Inaccurate n-BuLi Titration: The stated molarity of commercial n-BuLi can decrease over time due to degradation. Using a sub-stoichiometric amount will result in incomplete reaction.
-
Solution: Titrate the n-BuLi solution before use to determine its exact concentration. A common method is titration against a known amount of a standard like diphenylacetic acid. Adjust the volume of n-BuLi added based on the accurate molarity.
-
-
Probable Cause 2: Insufficient Reaction Time: The halogen-metal exchange may not have gone to completion.
-
Solution: After completing the n-BuLi addition, ensure the reaction stirs for the recommended 45-60 minutes at -78 °C before adding the electrophile (DMA). You can monitor the reaction's progress using in-process controls like quenched TLC or UPLC samples.
-
Q3: I isolated the correct product, but also a significant amount of 2-bromo-5-acetylthiazole. What causes this loss of the second bromine?
A3: This byproduct suggests a secondary reaction is occurring after the initial acylation.
-
Probable Cause: Excess Organolithium: If more than one equivalent of the 5-bromo-2-lithiothiazole intermediate is present after the DMA has been consumed, it can react with the newly formed ketone product. This subsequent reaction can lead to complex mixtures. A more likely cause, however, is that some of the initial 5-bromo-2-lithiothiazole undergoes a subsequent bromine-lithium exchange with another molecule of the intermediate or starting material, or is protonated by a trace acidic source and then re-lithiated. A more direct cause could be a debromination reaction during workup or purification.
-
Solution: Use a slight excess (1.05 eq) of n-BuLi to ensure full conversion of the starting material, but avoid a large excess. Ensure the DMA is added efficiently and the reaction is quenched promptly after the stipulated reaction time. During purification, avoid overly acidic or basic conditions and excessive heat, which could promote debromination.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What purity level is required for a preclinical batch of an Active Pharmaceutical Ingredient (API)?
A1: For preclinical toxicology studies, an API should generally have a purity of >95%, with many organizations requiring >98%. More importantly, all impurities representing >0.10% of the total material should be identified and characterized. The profile of impurities must be consistent across the batches used for toxicology and early clinical trials.[1][5]
Q2: Are there any "greener" or safer alternatives to using n-butyllithium at large scale?
A2: While n-BuLi is highly effective, its pyrophoric nature presents significant hazards on a large scale. Alternative organometallic reagents can be considered. For example, a Turbo-Grignard reagent like i-PrMgCl·LiCl can perform the bromine-magnesium exchange under less cryogenic conditions (e.g., -20 °C to 0 °C) and is generally considered safer than n-BuLi. This would require process re-optimization but is a valuable consideration for long-term scale-up.[6]
Q3: How should the final product be stored to ensure stability?
A3: this compound is a halogenated heterocyclic ketone and should be stored in a cool, dark, and dry place under an inert atmosphere. Light and oxygen can potentially lead to degradation over time. For long-term storage, amber glass vials with tight-fitting caps, placed in a freezer at -20 °C, are recommended. A formal stability study should be conducted on a representative batch to establish a re-test date.
Q4: My purification by column chromatography is not efficient on a large scale. What are my options?
A4: Scaling up chromatography can be resource-intensive. The best strategy is to optimize the reaction to minimize impurities, making purification easier. If chromatography is unavoidable, consider automated flash chromatography systems designed for large-scale purification. However, developing a robust recrystallization procedure is often the most scalable and cost-effective method for final API purification. Experiment with various solvent/anti-solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, toluene/heptane) to find conditions that provide high purity and yield.
References
- 1. agnopharma.com [agnopharma.com]
- 2. renejix.com [renejix.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. API Process Development & Manufacture | Evotec [evotec.com]
- 6. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
Technical Support Center: Purity Determination of 1-(5-Bromothiazol-2-yl)ethanone
Welcome to the technical support guide for the analytical determination of purity for 1-(5-Bromothiazol-2-yl)ethanone. This resource is designed for researchers, quality control analysts, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure accurate and reliable purity assessments.
Analytical Methods Overview
The purity of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality and safety of the final product. Several analytical techniques are suitable for this purpose, each with its own strengths. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.
-
Gas Chromatography (GC): Suitable for assessing volatile impurities, provided the analyte has sufficient thermal stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Mass Spectrometry (MS): Typically coupled with HPLC or GC (i.e., LC-MS, GC-MS) to identify unknown impurities by providing molecular weight information.
This guide will focus primarily on HPLC and GC as they are the most frequently used methods for routine purity testing.
General Workflow for Purity Analysis
The process of determining the purity of a substance like this compound follows a structured workflow to ensure accurate and reproducible results. The diagram below outlines the key stages from sample reception to final reporting.
Caption: Workflow for Purity Determination.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your analysis.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor peak shape (fronting or tailing) for the main this compound peak?
A1: Poor peak shape is a common issue that can compromise the accuracy of integration and, therefore, the purity calculation. The ideal peak is a symmetrical Gaussian shape.
-
Peak Tailing (asymmetry factor > 1.2) is often seen with basic compounds like thiazoles.
-
Cause 1: Secondary Silanol Interactions. The nitrogen atom in the thiazole ring can interact with acidic silanol groups on the surface of silica-based C18 columns. This is a very common cause of peak tailing for basic analytes.
-
Solution A: Use a Base-Deactivated Column. Modern columns (e.g., "end-capped" columns) are designed to minimize silanol activity.
-
Solution B: Modify the Mobile Phase. Add a competitive base, like triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to saturate the active sites. Alternatively, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can protonate the analyte and reduce tailing.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Column Contamination or Void. Accumulation of contaminants at the column inlet or the formation of a void can distort peak shape.[2]
-
Solution: Use a guard column to protect the analytical column.[3] If a void is suspected, the column may need to be replaced.
-
-
-
Peak Fronting (asymmetry factor < 0.8) is less common for this analyte.
-
Cause 1: Sample Solvent Effects. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Cause 2: Column Overload. Severe overload can also manifest as fronting.
-
Solution: Dilute the sample.
-
-
Caption: Troubleshooting Flowchart for HPLC Peak Tailing.
Q2: My retention times are shifting between injections. What is the cause?
A2: Retention time stability is crucial for reliable peak identification. Drifting retention times can be caused by several factors.[4]
-
Cause 1: Inadequate Column Equilibration. The column needs sufficient time to equilibrate with the mobile phase, especially after a change in composition or flow rate.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Cause 2: Mobile Phase Composition Change. If the mobile phase is prepared by mixing solvents, one component may evaporate faster than others, changing the overall composition over time.[5]
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped. Using a modern HPLC system with online mixing capabilities can also mitigate this issue.[5]
-
-
Cause 3: Temperature Fluctuations. Column temperature affects viscosity and retention.
-
Solution: Use a column oven to maintain a constant temperature.[1]
-
-
Cause 4: Pump Issues or Leaks. Inconsistent flow from the pump due to worn seals or leaks will cause pressure fluctuations and retention time shifts.
-
Solution: Check the system for leaks and perform regular preventative maintenance on the pump.[6]
-
Q3: I see small, unexpected peaks in my chromatogram. How do I know if they are impurities or system artifacts?
A3: Distinguishing between actual impurities and artifacts is a key part of method validation.
-
Step 1: Inject a Blank. Prepare a "blank" injection using only the sample solvent. Any peaks that appear in the blank run are likely artifacts from the solvent, system contamination, or carryover from a previous injection.
-
Step 2: Check for Carryover. If a peak appears in a blank injected immediately after a concentrated sample, it is likely due to carryover.[7]
-
Solution: Optimize the needle wash procedure in the autosampler settings.
-
-
Step 3: Evaluate Peak Shape. Ghost peaks or artifacts often have an unusual, non-Gaussian shape.[2]
-
Step 4: Use a Diode Array Detector (DAD/PDA). A DAD allows you to check the UV spectrum of the unknown peak. If the spectrum matches that of your main compound, it could be a related impurity. If it's different, it's likely an unrelated compound.
Gas Chromatography (GC)
Q1: I'm not seeing any peaks, or the peaks are much smaller than expected.
A1: This can be a frustrating issue, often pointing to a problem with sample introduction.
-
Cause 1: Syringe Issue. The syringe may be clogged or not drawing up the sample correctly.[6]
-
Solution: Visually inspect the syringe action. Clean or replace the syringe.
-
-
Cause 2: Septum Leak. A worn-out or cored septum in the injection port can cause the sample to leak out instead of entering the column.[6]
-
Solution: Replace the septum. It is a consumable part and should be changed regularly.[6]
-
-
Cause 3: Incorrect Inlet Temperature. If the inlet temperature is too low, the sample may not vaporize efficiently. If it's too high, the compound could decompose.
-
Solution: Optimize the inlet temperature. For a compound like this compound, start with a temperature around 250 °C and adjust as needed.
-
-
Cause 4: No Carrier Gas Flow. The carrier gas may be turned off, or the cylinder could be empty.[6][8]
-
Solution: Check the gas supply and ensure all instrument parameters for flow are set correctly.
-
Q2: My analyte peak is tailing, and I suspect active sites in the system.
A2: Tailing in GC is often caused by unwanted interactions within the system.[4][7]
-
Cause 1: Active Sites in the Inlet Liner. The glass liner in the injection port can have active silanol groups that interact with the analyte.[4]
-
Solution: Use a deactivated (silanized) liner. Replace the liner regularly, as its deactivation wears off over time.
-
-
Cause 2: Column Contamination or Degradation. Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites.[7]
-
Solution: Trim the first few centimeters from the column inlet. If the problem persists, the column may need to be replaced.
-
-
Cause 3: Column Bleed. Operating the column above its maximum temperature limit can cause the stationary phase to degrade, leading to baseline drift and active sites.
-
Solution: Always operate within the column's recommended temperature range.
-
Frequently Asked Questions (FAQs)
Q1: Which method, HPLC or GC, is generally preferred for the purity analysis of this compound?
A1: HPLC is overwhelmingly the preferred method. The compound has a relatively high boiling point and contains functional groups that could be susceptible to thermal degradation at the high temperatures required for GC.[7][9] HPLC analysis is performed at or near room temperature, preserving the integrity of the sample and providing a more accurate impurity profile. GC is typically reserved for screening for low molecular weight, volatile impurities that may not be well-retained by reversed-phase HPLC.
Q2: How should I prepare my sample for analysis?
A2: Proper sample preparation is critical for accurate results.[8][9]
-
Select a Solvent: Choose a solvent that completely dissolves the sample and is compatible with the analytical method. For reversed-phase HPLC, a mixture of acetonitrile and water is a common choice.
-
Weigh Accurately: Use a calibrated analytical balance to weigh the sample.
-
Use Volumetric Glassware: Use Class A volumetric flasks and pipettes to ensure accurate concentrations.
-
Filter the Sample: Before injection, filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or GC liner.
Q3: What is the purpose of a System Suitability Test (SST)?
A3: A System Suitability Test is a mandatory part of any validated analytical procedure, as outlined in pharmacopeias like the USP.[3][10] Its purpose is to verify that the chromatographic system is performing adequately on the day of analysis.[10] A typical SST involves making several replicate injections of a standard solution and checking parameters like:
-
Peak Area Precision (Repeatability): The relative standard deviation (RSD) of the peak areas should be below a certain threshold (e.g., <2.0%).
-
Tailing Factor: The peak symmetry should be within an acceptable range (e.g., 0.8 to 1.5).
-
Resolution: The separation between the main peak and any closely eluting impurity peaks must be sufficient (typically >2.0).
The analysis of samples can only proceed after the SST criteria have been met.
Q4: How do I quantify the purity and the levels of impurities?
A4: The most common method for purity determination by HPLC or GC is Area Percent Normalization .
-
Method: This method assumes that all compounds in the sample have a similar detector response. The area of each individual peak is divided by the total area of all peaks in the chromatogram and multiplied by 100 to give the area percentage of each component.
-
Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100
-
Limitations: This method is an estimation. For highly accurate quantification, especially for reporting specific impurities, a Reference Standard for each impurity is required to calculate a response factor and determine the concentration via an external standard calibration curve. This is a core requirement of regulatory guidelines like ICH Q2(R1).[11][12][13]
Detailed Experimental Protocol: Example HPLC-UV Method
This protocol is a starting point and must be fully validated according to ICH guidelines before routine use.[11]
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for this type of moderately polar compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape for the basic thiazole analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 20 min | A gradient is used to elute any potential impurities that are more or less polar than the main compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| Detector | UV at 254 nm | A common wavelength for aromatic and heterocyclic compounds. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. Filter and degas the solvents before use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Acetonitrile/Water diluent.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
-
System Equilibration: Set up the HPLC system and equilibrate the column with the initial mobile phase conditions (20% B) for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the standard solution five times. Calculate the RSD of the peak area and the tailing factor. Ensure they meet the pre-defined criteria (e.g., RSD < 2.0%, Tailing Factor < 1.5).
-
Analysis: Inject a blank (diluent), followed by the sample solution(s) in duplicate.
-
Data Processing: Integrate all peaks in the chromatograms. Disregard any peaks from the blank and any peaks below a specified reporting threshold (e.g., 0.05% area). Calculate the purity using the area percent normalization formula.
References
- 1. youtube.com [youtube.com]
- 2. uhplcs.com [uhplcs.com]
- 3. usp.org [usp.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. starodub.nl [starodub.nl]
- 13. database.ich.org [database.ich.org]
Preventing decomposition of 1-(5-Bromothiazol-2-yl)ethanone during storage
Welcome to the dedicated technical support guide for 1-(5-Bromothiazol-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key synthetic intermediate. Here, we address common questions and concerns regarding its storage, handling, and potential decomposition, providing expert insights and actionable protocols to safeguard your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a change in the color of my this compound powder, from off-white to yellowish-brown, after a few weeks of storage. What could be causing this?
This is a common observation and typically indicates the onset of chemical degradation. The discoloration is often due to the formation of minute quantities of colored impurities. Based on the structure of this compound, there are two primary decomposition pathways that can lead to such changes:
-
Photodegradation: The C-Br bond on the electron-rich thiazole ring is susceptible to cleavage upon exposure to light, particularly UV radiation.[1][2] This process, known as photolysis, can generate radical species that subsequently react to form a complex mixture of colored polymeric byproducts. Studies on other brominated aromatic compounds confirm that de-bromination is a common photodegradation pathway.[3][4]
-
Hydrolytic Decomposition: Although the thiazole ring is aromatic and relatively stable, it is not immune to hydrolysis, especially under acidic or basic conditions which can be initiated by atmospheric moisture.[5][6] The ketone functional group can also participate in reactions facilitated by moisture.
To confirm the nature of the degradation, it is advisable to perform a purity analysis using a stability-indicating method like HPLC-UV.
Q2: What are the ideal storage conditions to prevent the decomposition of this compound?
To maintain the compound's purity and prevent degradation, stringent storage conditions are paramount. Simply storing it in a general-purpose refrigerator is often insufficient. We recommend a multi-faceted approach grounded in controlling the key environmental factors: Temperature, Light, and Atmosphere.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C | Refrigeration slows down the rate of most chemical reactions, including hydrolysis and oxidation. Avoid storing at room temperature for extended periods. For long-term storage (>6 months), consider storage at -20°C. |
| Light | Store in an amber glass vial, inside a dark cabinet or box. | As established, the compound is light-sensitive.[1][7] An amber vial will block most UV and visible light. Storing the vial in a secondary light-proof container provides an essential extra layer of protection. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | The presence of oxygen can lead to oxidative degradation, a common stress factor in forced degradation studies.[8][9] Displacing air with an inert gas like argon or nitrogen minimizes this risk. This is especially critical after opening the container for the first time. |
| Moisture | Tightly sealed container with a desiccant. | Hydrolysis is a significant risk.[5] Ensure the container cap has a tight seal (e.g., a PTFE-lined cap). Storing the vial within a larger sealed container or a desiccator cabinet containing a desiccant (like silica gel) will protect it from atmospheric moisture. |
Q3: My recent synthesis using this compound gave a lower yield than expected, and I see some unfamiliar spots on my TLC plate. Could this be related to improper storage?
Absolutely. The use of partially degraded starting material is a frequent cause of poor reaction outcomes. If the this compound has begun to decompose, its effective molarity is reduced, leading to lower yields.
The new spots on your TLC are likely degradation products. For instance:
-
Debrominated Product: Photodegradation can lead to the formation of 1-(Thiazol-2-yl)ethanone. This impurity will have a different polarity and thus a different Rf value.
-
Hydrolysis Products: Ring-opening or other hydrolytic reactions would produce highly polar, potentially water-soluble impurities that might appear near the baseline of your TLC plate.[5]
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, always run a quick purity check on your starting material. A simple proton NMR or a quick HPLC run can save significant time and resources.
-
Re-purify if Necessary: If degradation is suspected, you may be able to re-purify the material by recrystallization or column chromatography, although prevention is always the better strategy.
Visualizing Decomposition Pathways
To better understand the chemical changes occurring during storage, the following diagrams illustrate the most probable degradation mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
- 4. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. scispace.com [scispace.com]
Technical Support Center: Work-up Procedures for 1-(5-Bromothiazol-2-yl)ethanone Reactions
Welcome to the technical support center for the synthesis and purification of 1-(5-Bromothiazol-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and frequently asked questions to address specific challenges encountered during experimental work-up, ensuring the integrity and purity of your final compound.
Introduction: Understanding the Chemistry and Challenges
The synthesis of this compound, a key intermediate in pharmaceutical development, often involves multi-step reactions that can generate a variety of impurities. These can include unreacted starting materials, reaction byproducts, and degradation products. Effective work-up and purification are therefore critical to obtaining a high-purity final product. This guide will walk you through common issues and provide scientifically grounded solutions.
A prevalent synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of an alpha-haloketone with a thioamide.[1][2][3] While often high-yielding, this reaction can produce impurities that require careful separation.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the work-up of this compound reactions.
Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I remove them?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts or residual colored impurities.
Causality:
-
Polymerization: Thiazole rings and their precursors can sometimes undergo polymerization under harsh reaction conditions (e.g., high temperatures, strong acids).
-
Residual Starting Materials: Incomplete reactions can leave behind unreacted starting materials, such as 2-amino-5-bromothiazole or the acetylating agent.[4][5][6]
-
Byproducts from Side Reactions: Side reactions, such as the formation of di-substituted products or other isomers, can contribute to the oily nature of the crude material.
Troubleshooting Workflow:
Caption: Workflow for purifying a dark, oily crude product.
Step-by-Step Protocol: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique to separate compounds based on their differing solubilities in two immiscible liquids, typically water and an organic solvent.[7][8]
-
Dissolution: Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash:
-
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, such as unreacted amines. The protonated amines will become water-soluble and move to the aqueous layer.[9]
-
Basic Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts.
-
Brine Wash: Finally, wash with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.[10]
Q2: I'm observing a significant amount of unreacted 2-amino-5-bromothiazole in my crude product. How can I effectively remove it?
A2: Unreacted 2-amino-5-bromothiazole is a common impurity. Its basic nature allows for straightforward removal via acid-base extraction.
Causality:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Reagent Decomposition: The acetylating agent may have decomposed before reacting completely.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve Crude Mixture: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake and Separate: Shake the funnel vigorously to ensure thorough mixing of the two phases. Allow the layers to separate. The protonated 2-amino-5-bromothiazole will partition into the aqueous layer.
-
Repeat Extraction: Drain the aqueous layer and repeat the extraction of the organic layer with fresh dilute acid solution to ensure complete removal of the amine.
-
Neutralize and Wash: Wash the organic layer with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, now free of the basic starting material.
Q3: My TLC analysis shows multiple spots close to my product spot. What purification technique is best suited for this situation?
A3: When impurities have similar polarities to the desired product, column chromatography is the most effective purification method.[11][12]
Causality:
-
Isomeric Byproducts: The reaction may have produced isomers of the desired product.
-
Structurally Similar Impurities: Side reactions can generate byproducts that are structurally very similar to this compound.
Step-by-Step Protocol: Column Chromatography [13]
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good system will give your product an Rf value of approximately 0.2-0.4, with clear separation from the impurity spots. Common eluents for this type of compound are mixtures of hexane and ethyl acetate.
-
Prepare the Column:
-
Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Run the eluent through the column and collect the eluting solvent in a series of fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. A less polar solvent system will generally improve separation. |
| Overloading the column. | Use a larger column or reduce the amount of crude material.[13] | |
| Product Degradation on Silica | The compound is acid-sensitive. | Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.[13] |
| Streaking on TLC | Compound is too polar or interacting strongly with the silica. | Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent. |
Q4: After purification, my product is an off-white or yellowish solid. How can I obtain a colorless product?
A4: A persistent color often indicates the presence of trace, highly colored impurities. Recrystallization is an excellent technique for removing such impurities.
Causality:
-
Trace Impurities: Even small amounts of certain byproducts can impart color.
-
Oxidation: The product or impurities may have undergone slight oxidation.
Step-by-Step Protocol: Recrystallization
-
Choose a Suitable Solvent: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexanes, or mixtures) to find the best one.
-
Dissolve the Solid: In a flask, add the minimum amount of hot solvent to the impure solid to completely dissolve it.
-
Decolorize (Optional): If the solution is still colored, add a small amount of activated charcoal and heat briefly. The charcoal will adsorb the colored impurities.
-
Filter Hot: If charcoal was used, perform a hot filtration to remove it.
-
Crystallize: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry: Dry the crystals under vacuum to remove any residual solvent. A patent for a related compound, 2-amino-5-bromothiazole, mentions recrystallization from water.[14]
Summary of Key Purification Techniques
| Technique | Primary Use | Impurities Removed |
| Liquid-Liquid Extraction | Initial cleanup of crude reaction mixtures. | Acidic, basic, and water-soluble impurities. |
| Column Chromatography | Separation of compounds with similar polarities. | Isomers, byproducts with similar structures. |
| Recrystallization | Final purification to obtain high-purity crystalline solid. | Trace impurities, colored impurities. |
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 7. journalspub.com [journalspub.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Thiazole-Based Kinase Inhibitors: A Guide for Researchers
This guide provides an in-depth comparative analysis of prominent thiazole-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the mechanistic nuances, comparative efficacy, and key experimental protocols associated with these compounds, with a focus on Dasatinib and Dabrafenib as primary exemplars of thiazole-containing drugs targeting different kinase families.
Introduction to Thiazole-Based Kinase Inhibitors
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions have made it a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Kinases, being central regulators of a vast array of cellular processes, are prime targets for therapeutic intervention, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.
This guide will focus on a comparative analysis of two clinically successful thiazole-based kinase inhibitors:
-
Dasatinib: A potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
-
Dabrafenib: A selective inhibitor of mutant BRAF kinases, specifically those with the V600E mutation, which is prevalent in melanoma and other cancers.
Through a detailed examination of these two drugs, we will illustrate the versatility of the thiazole scaffold in achieving potent and selective kinase inhibition against different targets and provide practical guidance for their preclinical evaluation.
Comparative Analysis of Dasatinib and Dabrafenib
A direct head-to-head comparison of Dasatinib and Dabrafenib is not clinically relevant due to their distinct therapeutic indications. However, a comparative analysis of their kinase selectivity, cellular potency, and clinical performance against their respective primary targets and alternative treatments provides valuable insights for researchers.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, influencing both its efficacy and toxicity profile. Kinome-wide profiling is an essential tool to characterize the selectivity of these compounds.
Dasatinib is a multi-targeted inhibitor, potently inhibiting BCR-ABL and SRC family kinases with IC50 values in the low nanomolar range.[3][4] Its broader selectivity profile includes other kinases such as c-KIT, PDGFR, and ephrin receptors, which may contribute to both its therapeutic effects and some of its side effects.[5]
Dabrafenib , in contrast, was designed for greater selectivity. It potently inhibits BRAF V600E, BRAF V600K, and BRAF V600D mutations.[6] While it also inhibits wild-type BRAF and CRAF, it does so at higher concentrations.[7] A screen against a panel of 270 kinases revealed high selectivity for RAF kinases, with only a few other kinases inhibited at IC50 values below 100 nM.[8]
| Kinase Target Family | Dasatinib IC50 (nM) | Dabrafenib IC50 (nM) | Reference |
| Primary Targets | |||
| BCR-ABL | 0.6 - 3.0 | >10,000 | [3] |
| SRC Family (SRC, LCK, LYN, etc.) | 0.2 - 1.1 | >1,000 | [3] |
| BRAF V600E | >1,000 | 0.8 | [9] |
| BRAF (wild-type) | >1,000 | 3.2 | [9] |
| CRAF | >1,000 | 5.0 | [9] |
| Selected Off-Targets | |||
| c-KIT | <30 | >1,000 | [10] |
| PDGFRβ | <30 | >1,000 | [10] |
| ALK5 | >1,000 | <100 | [11] |
| CDK16 | Not reported | Potent Inhibition | [12] |
| NEK9 | Not reported | Potent Inhibition | [12] |
Table 1: Comparative Kinase Inhibition Profile of Dasatinib and Dabrafenib. IC50 values are approximate and can vary based on assay conditions. This table is a synthesis of data from multiple sources.
Cellular Potency and In Vitro Efficacy
The cellular potency of a kinase inhibitor is a measure of its ability to inhibit its target within a cellular context, leading to a downstream biological effect, such as inhibition of proliferation.
Dasatinib demonstrates potent inhibition of proliferation in cell lines driven by BCR-ABL, with IC50 values in the low nanomolar range.[3] Its efficacy extends to most imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I "gatekeeper" mutation.[13]
Dabrafenib is highly potent against melanoma cell lines harboring BRAF V600 mutations, with growth inhibition IC50 values typically in the single-digit nanomolar range.[6] It is significantly less active against cell lines with wild-type BRAF or those with RAS mutations.[8]
Clinical Efficacy and Safety
Clinical trial data provides the ultimate benchmark for comparing the therapeutic utility of these inhibitors.
Dasatinib has been compared to other BCR-ABL inhibitors like imatinib, nilotinib, and bosutinib. In second-line therapy for CML, a matching-adjusted indirect comparison suggested that bosutinib had a significantly greater progression-free survival (PFS) than both dasatinib and nilotinib.[13] However, in the first-line setting, an indirect comparison showed that bosutinib demonstrates equivalent efficacy to nilotinib and dasatinib.[14] Common adverse events with Dasatinib include myelosuppression, fluid retention, and diarrhea.
Dabrafenib has been directly compared to vemurafenib, another BRAF inhibitor, in patients with BRAF V600-mutant metastatic melanoma. In a phase 3 trial, the combination of dabrafenib and the MEK inhibitor trametinib resulted in a longer progression-free survival (approximately 11 months) compared to vemurafenib alone (approximately 7 months).[15] Common side effects of dabrafenib include pyrexia, hyperkeratosis, and headache. The combination with a MEK inhibitor is now standard of care and has been shown to reduce the incidence of cutaneous squamous cell carcinomas that can arise with BRAF inhibitor monotherapy.
| Metric | Dasatinib (vs. Imatinib in 1st Line CML) | Dabrafenib + Trametinib (vs. Vemurafenib in Melanoma) | Reference |
| Progression-Free Survival (PFS) | Higher rates of complete cytogenetic and major molecular response | 11.4 months vs. 7.3 months | [15] |
| Overall Survival (OS) | Improved long-term outcomes | 12-month OS rate: 72% vs. 65% | [15] |
| Common Adverse Events | Myelosuppression, fluid retention, diarrhea | Pyrexia, chills, fatigue, rash, nausea, vomiting, diarrhea, headache | [15] |
Table 2: Comparative Clinical Trial Outcomes.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these thiazole-based inhibitors are a direct consequence of their ability to block key signaling pathways that are constitutively activated in cancer cells.
Dasatinib targets the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that drives the proliferation of CML cells through multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By binding to the ATP-binding site of the ABL kinase domain, Dasatinib prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis. Dasatinib also inhibits SRC family kinases, which are involved in a variety of cellular processes including cell growth, differentiation, and survival.
BCR-ABL signaling pathway and inhibition by Dasatinib.
Dabrafenib targets the MAPK/ERK signaling pathway, which is frequently hyperactivated in melanoma due to mutations in the BRAF gene. The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, which then phosphorylates and activates MEK, followed by the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus and regulates the transcription of genes involved in cell proliferation and survival. Dabrafenib binds to the ATP-binding site of mutant BRAF, inhibiting its activity and blocking this aberrant signaling cascade.
MAPK signaling pathway in BRAF-mutant melanoma and inhibition by Dabrafenib.
Mechanisms of Resistance
A significant challenge in targeted cancer therapy is the development of drug resistance. Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.
Resistance to Dasatinib in CML can occur through several mechanisms:
-
BCR-ABL kinase domain mutations: The most common mechanism is the acquisition of point mutations in the ABL kinase domain that interfere with drug binding. While Dasatinib is effective against many imatinib-resistant mutations, the T315I mutation confers resistance to both imatinib and dasatinib.
-
BCR-ABL-independent mechanisms: Activation of alternative signaling pathways, such as the SRC family kinases or the PI3K/AKT pathway, can bypass the need for BCR-ABL signaling and promote cell survival.
Resistance to Dabrafenib in melanoma also involves multiple mechanisms:
-
Reactivation of the MAPK pathway: This can occur through mutations in NRAS or MEK1/2, amplification of the BRAF V600E gene, or expression of BRAF splice variants that can dimerize and signal in a RAS-dependent manner.
-
Activation of bypass signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ, EGFR, or MET can activate parallel survival pathways like the PI3K/AKT pathway, rendering the cells less dependent on BRAF signaling.
Experimental Protocols for Preclinical Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to characterize and compare thiazole-based kinase inhibitors.
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[16][17] This assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the thiazole-based inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. The optimal concentrations should be determined empirically.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[17]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-Protein Detection
Western blotting is a fundamental technique to assess the effect of a kinase inhibitor on its intracellular target and downstream signaling pathways by detecting changes in protein phosphorylation.[18][19]
Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line to 70-80% confluency.
-
Treat the cells with various concentrations of the thiazole-based inhibitor or DMSO for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[14]
-
Keep samples on ice throughout the lysis procedure.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities to determine the relative change in phosphorylation.
-
In Vivo Efficacy Study: Subcutaneous Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo anti-tumor efficacy of a kinase inhibitor.[20][21]
Workflow for an in vivo subcutaneous xenograft study.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, often mixed with Matrigel to improve tumor take-rate, at a concentration of 1-5 x 10⁷ cells/mL.[20]
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[20]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the thiazole-based inhibitor (formulated in an appropriate vehicle) or vehicle alone to the mice daily via oral gavage or another suitable route.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for target engagement or immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor activity of the compound.
-
Conclusion
Thiazole-based kinase inhibitors represent a highly successful class of targeted therapies that have significantly improved outcomes for patients with various cancers. The comparative analysis of Dasatinib and Dabrafenib highlights the versatility of the thiazole scaffold in generating potent and selective inhibitors against diverse kinase targets. For researchers in the field, a thorough understanding of the comparative selectivity, mechanisms of action and resistance, and the application of robust preclinical experimental protocols are essential for the development of the next generation of innovative and effective kinase inhibitors. This guide provides a foundational framework for these endeavors, emphasizing the importance of a multi-faceted and comparative approach to drug discovery and development.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. m.youtube.com [m.youtube.com]
- 3. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research - Figshare [aacr.figshare.com]
- 6. Graphviz [graphviz.org]
- 7. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. benchchem.com [benchchem.com]
- 13. Graph Attributes [web.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anticancer Efficacy In Vivo: A Comparative Guide for 1-(5-Bromothiazol-2-yl)ethanone Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. This guide provides a strategic framework for the in vivo validation of a novel class of compounds: 1-(5-Bromothiazol-2-yl)ethanone derivatives. While in vitro assays provide initial clues, only a whole-organism context can reveal the true therapeutic potential and limitations of a new chemical entity.[1][2] This document will not only detail the necessary experimental protocols but also delve into the critical reasoning behind choosing the most appropriate animal models and endpoints for assessing anticancer activity.
The thiazole moiety is a cornerstone in medicinal chemistry, forming the backbone of approved anticancer drugs like Dasatinib and Ixazomib.[3] Derivatives of this scaffold have demonstrated a wide range of anticancer activities, often by interacting with key signaling pathways that drive tumorigenesis.[3][4] Our focus, the this compound core, represents a promising pharmacophore. However, its efficacy must be rigorously tested in living systems to understand its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its impact on a tumor within its complex microenvironment.
Choosing the Right Battlefield: A Comparison of In Vivo Cancer Models
The selection of an appropriate animal model is arguably the most critical decision in preclinical oncology.[5] The choice directly influences the clinical relevance and translatability of the findings. Below, we compare the most common xenograft models used in cancer drug discovery.
| Model Type | Description | Advantages | Disadvantages | Best For |
| Subcutaneous Xenograft | Human cancer cell lines are injected into the flank of an immunodeficient mouse.[6][7] | - Technically simple and rapid to establish.- Easy to monitor tumor growth with calipers.- High reproducibility.[7] | - Non-orthotopic location lacks the correct tumor microenvironment.- Poorly predictive of metastasis. | - Initial efficacy screening.- Dose-range finding studies.- Large-scale compound comparisons. |
| Orthotopic Xenograft | Human cancer cell lines are implanted into the corresponding organ in an immunodeficient mouse (e.g., breast cancer cells into the mammary fat pad).[8][9][10] | - More clinically relevant tumor microenvironment.[8][11][12]- Allows for the study of metastasis to distant organs.[10][11]- Better predictive value for drug efficacy.[10] | - Technically more challenging and invasive.- Tumor monitoring often requires imaging (e.g., bioluminescence).[9][11] | - Evaluating efficacy in a more realistic disease context.- Studying anti-metastatic properties of a compound. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into an immunodeficient mouse.[6][13] | - Preserves the heterogeneity and architecture of the original human tumor.[13]- High predictive power for clinical outcomes.[13] | - Technically demanding and resource-intensive.- High variability between different patient tumors.- Slow tumor growth. | - Personalized medicine approaches.- Co-clinical trials.- Overcoming drug resistance. |
For the initial in vivo validation of this compound derivatives, a staged approach is recommended. A subcutaneous xenograft model is ideal for initial efficacy and tolerability assessments due to its simplicity and reproducibility. Promising candidates can then be advanced to more complex and clinically relevant orthotopic models.
The In Vivo Validation Workflow: From Implantation to Analysis
A well-designed in vivo study is a self-validating system. Each step is crucial for the integrity of the data. The following workflow provides a comprehensive overview of the process.
Caption: In vivo validation workflow.
Key Experimental Protocols
Below are detailed, step-by-step methodologies for the critical experiments in the in vivo validation of this compound derivatives.
Maximum Tolerated Dose (MTD) Study
Rationale: To determine the highest dose of a this compound derivative that can be administered without causing unacceptable toxicity.[14][15] This is crucial for selecting appropriate doses for the efficacy study.
Protocol:
-
Use healthy, non-tumor-bearing mice of the same strain as the planned xenograft study.
-
Establish several dose cohorts (e.g., 5-6 animals per group).
-
Administer the compound daily for 5-14 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in posture, activity, and fur texture.
-
The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not result in any mortality.
Subcutaneous Xenograft Efficacy Study
Rationale: To assess the antitumor activity of this compound derivatives in a straightforward and reproducible model.
Protocol:
-
Cell Preparation: Culture human cancer cells to ~80% confluency. Harvest cells using trypsin and wash twice with sterile, serum-free media or PBS. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[16] Keep the cell suspension on ice.
-
Implantation: Anesthetize immunodeficient mice (e.g., NOD-SCID or nude mice). Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[16]
-
Tumor Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups. Begin administration of the this compound derivative at the predetermined doses (based on the MTD study). The control group should receive the vehicle used to dissolve the compound.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration. Euthanize animals and excise tumors for weighing and further analysis.
Orthotopic Xenograft Efficacy Study (Example: Breast Cancer)
Rationale: To evaluate the anticancer activity in a more clinically relevant microenvironment that allows for potential metastasis.[1][17][18][19]
Protocol:
-
Cell Preparation: Prepare cancer cells as described for the subcutaneous model. For some cell lines, luciferase labeling is beneficial for in vivo imaging.
-
Implantation: Anesthetize the mouse and place it in a supine position. Make a small incision in the skin over the fourth inguinal mammary fat pad. Gently exteriorize the fat pad and inject 20-50 µL of the cell suspension directly into the fat pad. Suture the incision.
-
Tumor Monitoring: Monitor tumor growth using bioluminescent imaging (if applicable) or high-frequency ultrasound.
-
Randomization and Treatment: Follow the same procedure as for the subcutaneous model.
-
Endpoint: At the end of the study, euthanize the animals and excise the primary tumor. Harvest distant organs (e.g., lungs, liver, bone) to assess for metastasis.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Illustrative Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 150 | - |
| Compound A | 10 | 1100 ± 120 | 40.5 |
| Compound A | 25 | 650 ± 95 | 64.9 |
| Positive Control | Varies | 400 ± 70 | 78.4 |
Table 2: Illustrative Survival Data
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 25 | - |
| Compound A (25 mg/kg) | 40 | 60 |
| Positive Control | 48 | 92 |
Mechanistic Insights: Potential Signaling Pathways
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways.[3] While the exact mechanism of this compound derivatives needs to be elucidated, a plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The in vivo validation of this compound derivatives is a critical step in their development as potential anticancer agents. By employing a systematic approach that begins with MTD studies and subcutaneous xenografts, followed by more complex orthotopic models for promising candidates, researchers can build a robust data package. This guide provides the foundational knowledge and detailed protocols to design and execute these studies with scientific rigor, ultimately paving the way for the clinical translation of novel cancer therapeutics.
References
- 1. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Human tumor xenograft models for preclinical assessment of anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. medicilon.com [medicilon.com]
- 12. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
- 13. mdpi.com [mdpi.com]
- 14. Animal toxicology for early clinical trials with anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration | MDPI [mdpi.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 18. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 19. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
A Researcher's Guide to the Biological Evaluation of 1-(5-Bromothiazol-2-yl)ethanone Derivatives as Anticancer Agents
Introduction: The Therapeutic Promise of Thiazole Scaffolds in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within the vast realm of medicinal chemistry, heterocyclic compounds have emerged as a cornerstone of drug discovery, owing to their diverse chemical properties and biological activities. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has garnered significant attention.[1] Thiazole derivatives are integral to the structure of numerous clinically approved drugs and are known to exhibit a wide array of pharmacological effects, including potent anticancer properties.[2] Their ability to interact with various biological targets, such as kinases, tubulin, and enzymes involved in cell cycle regulation, makes them a privileged scaffold in the design of novel oncology drugs.[1][2]
This guide focuses on a specific, promising class of these compounds: derivatives of 1-(5-Bromothiazol-2-yl)ethanone. We will provide a comprehensive overview of their biological evaluation, from initial cytotoxicity screening to deeper mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental protocols, grounded in scientific integrity and practical insights.
From Synthesis to Screening: The Initial Steps
The journey of a potential drug candidate begins with its synthesis. Derivatives of this compound can be synthesized through various organic chemistry routes, with the Hantzsch thiazole synthesis being a classic and versatile method.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][6] By modifying the thioamide and other reactants, a diverse library of derivatives with unique substitutions can be generated, which is crucial for establishing structure-activity relationships (SAR).
Once synthesized and characterized, the primary and most critical step is to assess the cytotoxic potential of these novel derivatives against a panel of cancer cell lines.
Comparative Cytotoxicity Analysis: Identifying a Lead Compound
The initial screening for anticancer activity is performed using in vitro cytotoxicity assays. The goal is to determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50). This value is a key indicator of a compound's potency. For this guide, we will consider a hypothetical series of this compound derivatives (Compounds A-D) and compare their activity against three common cancer cell lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
The performance of these derivatives is compared against Doxorubicin, a well-established chemotherapeutic agent.[7][8][9]
| Compound | Modification on Parent Scaffold | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| Compound A | R = -CH3 | 15.2 | 25.8 | 18.5 |
| Compound B | R = -C6H5 | 5.8 | 9.3 | 7.1 |
| Compound C | R = -C6H4-Cl (para) | 2.1 | 4.5 | 3.2 |
| Compound D | R = -C6H4-OCH3 (para) | 8.9 | 12.4 | 10.6 |
| Doxorubicin | Standard Chemotherapeutic | ~0.1 - 2.0[9] | ~0.5 - 5.0[9] | ~1.3 - 12.2[7][8] |
Interpreting the Data and Structure-Activity Relationship (SAR):
The hypothetical data in the table above illustrates a common trend in drug discovery. The simple methyl substitution in Compound A shows modest activity. The introduction of a phenyl ring (Compound B ) enhances the cytotoxicity, suggesting that an aromatic moiety at this position is favorable for activity. Further substitution on the phenyl ring with an electron-withdrawing group like chlorine (Compound C ) leads to a significant increase in potency across all cell lines, making it the most promising candidate in this series. Conversely, the addition of an electron-donating methoxy group (Compound D ) results in decreased activity compared to the chloro-substituted derivative. This preliminary SAR analysis suggests that electronegativity and the steric profile of the substituent on the phenyl ring play a crucial role in the anticancer activity of these derivatives.
Delving Deeper: Unraveling the Mechanism of Action
Identifying a potent compound is only the first step. Understanding how it kills cancer cells is critical for its further development. The most promising derivative, Compound C , would be selected for further mechanistic studies.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Many effective anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing the cancer cells from replicating. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase after treatment with Compound C would indicate cell cycle arrest.
Induction of Apoptosis
A desirable characteristic of an anticancer agent is the ability to induce apoptosis, or programmed cell death. This is a clean and controlled way of eliminating cancer cells without inducing an inflammatory response. The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells. A significant increase in the Annexin V positive population would confirm that Compound C induces apoptosis.
Visualizing the Process and Pathways
To provide a clearer understanding of the experimental flow and potential molecular interactions, we can use diagrams.
Caption: Experimental workflow for the biological evaluation of novel compounds.
Caption: A potential p53-mediated apoptosis pathway induced by Compound C.
Detailed Experimental Protocols
For the integrity and reproducibility of the research, detailed protocols are essential.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in the culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound C at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with Compound C as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The biological evaluation of this compound derivatives can unveil potent new anticancer agents. A systematic approach, starting from broad cytotoxicity screening and progressing to detailed mechanistic studies, is crucial for identifying and validating promising candidates like the hypothetical "Compound C". Future research should focus on optimizing the lead compound to improve its potency and selectivity, as well as evaluating its efficacy and safety in preclinical animal models. The ultimate goal is to translate these promising laboratory findings into novel therapies for cancer patients.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 1-(5-Bromothiazol-2-yl)ethanone: A Guide for Researchers
Introduction
1-(5-Bromothiazol-2-yl)ethanone is a pivotal building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds and functional materials. The strategic placement of the bromo and acetyl functionalities on the thiazole core imparts unique reactivity, making it a versatile scaffold for further chemical elaboration. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide provides a head-to-head comparison of three distinct synthetic strategies for the preparation of this compound. Each route is critically evaluated based on experimental data, considering factors such as overall yield, step economy, reagent availability and cost, reaction conditions, and potential for scale-up. Detailed experimental protocols, mechanistic insights, and visual workflow diagrams are provided to empower researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on three primary, logically sound strategies:
-
Route A: Synthesis from 2-Aminothiazole: A classical approach leveraging the versatile chemistry of the amino group for the introduction of the bromo and acetyl functionalities.
-
Route B: Synthesis via Acylation of a Pre-brominated Thiazole Core: A direct approach focusing on the introduction of the acetyl group onto a pre-existing bromothiazole scaffold.
-
Route C: Convergent Hantzsch Thiazole Synthesis: A powerful method that constructs the substituted thiazole ring in a single, convergent step.
The following table provides a high-level summary of the key metrics for each synthetic route, which will be elaborated upon in the subsequent sections.
| Metric | Route A: From 2-Aminothiazole | Route B: Acylation of Bromothiazole | Route C: Hantzsch Synthesis |
| Starting Material | 2-Aminothiazole | 2,5-Dibromothiazole | 1,3-Dibromo-2-oxopropane, Thioacetamide |
| Overall Yield | Moderate | Good to Excellent | Good |
| Number of Steps | 3 | 1 | 1 |
| Key Transformations | Bromination, Sandmeyer Reaction, Acetylation | Halogen-Metal Exchange, Acylation | Cyclocondensation |
| Scalability | Moderate | High | Moderate |
| Key Advantages | Utilizes a readily available starting material. | High-yielding and convergent. | One-pot synthesis of the core structure. |
| Key Disadvantages | Multi-step process, use of diazonium salts. | Requires a specialized starting material. | Potential for side-product formation. |
Route A: A Stepwise Functionalization Approach from 2-Aminothiazole
This linear synthetic sequence commences with the readily available and inexpensive 2-aminothiazole, sequentially introducing the required bromo and acetyl groups. The key steps involve electrophilic bromination at the electron-rich C5 position, followed by a Sandmeyer-type reaction to replace the amino group, and finally, introduction of the acetyl moiety.
Reaction Scheme
Caption: Synthetic pathway for Route A.
Mechanistic Considerations & Causality
The initial step takes advantage of the activating effect of the amino group, which directs electrophilic substitution to the C5 position of the thiazole ring. The subsequent Sandmeyer reaction is a well-established method for the conversion of an amino group to a bromide via a diazonium salt intermediate. The final step involves a selective halogen-metal exchange at the more reactive C2 position of 2,5-dibromothiazole, followed by quenching the resulting organolithium species with an appropriate acetylating agent. The choice of N,N-dimethylacetamide as the acetyl source is crucial for achieving high yields in this step.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromothiazole
To a solution of 2-aminothiazole (10.0 g, 100 mmol) in glacial acetic acid (100 mL) at 0°C, bromine (5.1 mL, 100 mmol) in acetic acid (20 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and then neutralized with a saturated aqueous solution of sodium bicarbonate to afford 2-amino-5-bromothiazole.[1]
Step 2: Synthesis of 2,5-Dibromothiazole
2-Amino-5-bromothiazole (17.9 g, 100 mmol) is suspended in 48% hydrobromic acid (100 mL). The mixture is cooled to -5°C, and a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) is added dropwise, maintaining the temperature below 0°C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (14.3 g, 100 mmol) in 48% hydrobromic acid (50 mL) at 60°C. After the addition is complete, the mixture is heated at 90°C for 30 minutes, cooled, and extracted with diethyl ether. The organic layer is washed with water, dried over magnesium sulfate, and concentrated to give 2,5-dibromothiazole.
Step 3: Synthesis of this compound
A solution of 2,5-dibromothiazole (2.43 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78°C under an inert atmosphere. n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise, and the mixture is stirred for 30 minutes. N,N-Dimethylacetamide (1.0 mL, 11 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Performance Analysis
-
Yield: The multi-step nature of this route leads to a moderate overall yield, typically in the range of 40-50%.
-
Scalability: While the individual steps are scalable, the use of diazotization in the Sandmeyer reaction requires careful temperature control and handling of potentially unstable intermediates, which can pose challenges on a larger scale.
-
Purity: The final product is generally obtained in high purity after chromatographic purification.
Route B: Direct Acylation of a Pre-brominated Thiazole Scaffold
This highly convergent route focuses on the direct introduction of the acetyl group onto a pre-existing 2,5-dibromothiazole core. The key transformation is a selective halogen-metal exchange followed by acylation, offering a more streamlined approach compared to Route A.
Reaction Scheme
Caption: Synthetic pathway for Route B.
Mechanistic Considerations & Causality
This route hinges on the differential reactivity of the C-Br bonds at the C2 and C5 positions of the thiazole ring. The proton at the C2 position is more acidic, making the corresponding C-Br bond more susceptible to halogen-metal exchange with organolithium reagents at low temperatures.[2] This regioselectivity allows for the specific formation of the 2-lithiated intermediate, which can then be trapped with an electrophilic acetyl source. N,N-dimethylacetamide is an effective and commonly used reagent for this purpose.
Detailed Experimental Protocol
To a solution of 2,5-dibromothiazole (12.15 g, 50 mmol) in anhydrous THF (250 mL) under a nitrogen atmosphere at -78°C, a solution of n-butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) is added dropwise over 30 minutes. The resulting mixture is stirred at -78°C for an additional 30 minutes. N,N-Dimethylacetamide (4.8 mL, 52.5 mmol) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Performance Analysis
-
Yield: This one-step transformation typically provides good to excellent yields, often exceeding 80%.
-
Scalability: The procedure is readily scalable, with the main consideration being the handling of pyrophoric n-butyllithium at low temperatures, which is a standard practice in industrial settings.
-
Purity: The product is generally obtained in high purity after a single chromatographic purification.
Route C: Convergent Construction via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and powerful method for the de novo construction of the thiazole ring.[3] In this convergent approach, the target molecule is assembled from acyclic precursors in a single pot, offering significant step economy.
Reaction Scheme
References
A Senior Application Scientist's Guide to In Silico Docking of 1-(5-Bromothiazol-2-yl)ethanone Derivatives with Protein Kinases
This guide provides an in-depth technical comparison and procedural walkthrough for the in silico molecular docking of 1-(5-bromothiazol-2-yl)ethanone derivatives against various protein kinases. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel kinase inhibitors. We will delve into the rationale behind experimental choices, present comparative data, and provide a self-validating, step-by-step protocol for a representative docking study.
The Rationale: Why Focus on Thiazole Derivatives for Kinase Inhibition?
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with the ATP-binding pocket of kinases make it an attractive starting point for the design of potent and selective inhibitors.[1] The this compound scaffold, in particular, offers several advantages: the bromine atom at the 5-position can be exploited for halogen bonding or to modulate the compound's physicochemical properties, while the ethanone group at the 2-position provides a handle for further chemical modification to optimize binding affinity and selectivity.
Comparative In Silico Docking Studies: Performance Against Key Protein Kinases
To illustrate the potential of this compound derivatives as kinase inhibitors, we present a comparative summary of hypothetical in silico docking studies against three representative protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). These kinases are implicated in angiogenesis, cell proliferation, and cell cycle regulation, respectively, and are all validated cancer targets.
For this comparative analysis, a library of this compound derivatives with varying substitutions on the ethanone moiety was docked into the ATP-binding site of each kinase. The docking scores, representing the predicted binding affinity, and the key interacting residues are summarized in the table below.
| Derivative | Target Kinase | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Parent Scaffold | VEGFR-2 | 4ASD | -7.8 | Cys919, Asp1046 |
| EGFR | 1M17 | -7.2 | Met793, Asp855 | |
| CDK2 | 1HCK | -6.9 | Leu83, Asp145 | |
| Derivative 1 (R = phenyl) | VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046, Val848 |
| EGFR | 1M17 | -8.5 | Met793, Asp855, Leu718 | |
| CDK2 | 1HCK | -8.1 | Leu83, Asp145, Phe80 | |
| Derivative 2 (R = 4-chlorophenyl) | VEGFR-2 | 4ASD | -9.9 | Cys919, Asp1046, Val848, Lys868 |
| EGFR | 1M17 | -9.1 | Met793, Asp855, Leu718, Thr790 | |
| CDK2 | 1HCK | -8.7 | Leu83, Asp145, Phe80, Gln131 | |
| Sorafenib (Reference) | VEGFR-2 | 4ASD | -10.5 | Cys919, Asp1046, Glu885, His1026 |
| Erlotinib (Reference) | EGFR | 1M17 | -9.8 | Met793, Asp855, Thr790, Gln791 |
| Staurosporine (Reference) | CDK2 | 1HCK | -11.2 | Leu83, Asp145, Glu81, Asn132 |
Analysis of Comparative Data:
The parent this compound scaffold demonstrates moderate binding affinity for all three kinases. The addition of a phenyl group at the R position (Derivative 1) significantly improves the docking score, suggesting that this group occupies a hydrophobic pocket within the ATP-binding site. The introduction of a chlorine atom on the phenyl ring (Derivative 2) further enhances the predicted binding affinity, likely due to favorable halogen bonding interactions. While the reference inhibitors still show higher docking scores, the data suggests that the this compound scaffold is a promising starting point for the development of potent kinase inhibitors. The differing key interacting residues across the kinases also suggest that selectivity may be achievable through further chemical modification.
A Self-Validating In Silico Docking Workflow: From Structure to Interaction Analysis
To ensure the scientific integrity and reproducibility of our in silico studies, we employ a rigorous and self-validating workflow. This workflow is designed to minimize errors and provide a high degree of confidence in the predicted binding modes and affinities.
Caption: A generalized workflow for in silico molecular docking studies.
Step-by-Step Experimental Protocol: Docking of Derivative 2 into VEGFR-2
This protocol details the steps for docking the 1-(5-bromo-2-(1-(4-chlorophenyl)ethanone))thiazole (Derivative 2) into the ATP-binding site of VEGFR-2 using AutoDock Vina.
1. Protein Preparation:
-
Objective: To prepare the receptor for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Procedure:
-
Download the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., Sorafenib, PDB ID: 4ASD) from the Protein Data Bank.
-
Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera).
-
Remove all water molecules and the co-crystallized ligand.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
2. Ligand Preparation:
-
Objective: To generate a 3D structure of the ligand, assign charges, and define rotatable bonds.
-
Procedure:
-
Draw the 2D structure of Derivative 2 using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Generation:
-
Objective: To define the search space for the docking simulation within the ATP-binding site of the protein.
-
Procedure:
-
Load the prepared protein (PDBQT file) into AutoDock Tools.
-
Identify the key residues of the ATP-binding site (e.g., Cys919, Asp1046).
-
Define a grid box that encompasses the entire ATP-binding site, centered on the position of the co-crystallized ligand. A grid box size of 25 x 25 x 25 Å is a good starting point.
-
Save the grid parameter file.
-
4. Molecular Docking:
-
Objective: To predict the binding mode and affinity of the ligand within the defined search space.
-
Procedure:
-
Use the AutoDock Vina command-line interface to run the docking simulation.
-
The command will typically look like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
The software will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
5. Pose Analysis and Visualization:
-
Objective: To analyze the predicted binding poses and visualize the key interactions between the ligand and the protein.
-
Procedure:
-
Load the protein and the output PDBQT file from the docking simulation into a molecular visualization software.
-
Analyze the top-scoring binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
Generate a 2D interaction diagram to clearly visualize the binding mode.
-
Caption: Predicted binding interactions of Derivative 2 with VEGFR-2.
Conclusion and Future Directions
The in silico docking studies presented in this guide demonstrate the potential of this compound derivatives as a promising scaffold for the development of novel protein kinase inhibitors. The comparative analysis highlights the importance of targeted chemical modifications to enhance binding affinity and potentially achieve selectivity. The detailed, self-validating workflow provides a robust framework for conducting reproducible and reliable in silico screening campaigns.
The next logical steps in the drug discovery process would involve the synthesis of the most promising derivatives and their in vitro evaluation in enzymatic and cell-based assays to validate the in silico predictions. Further optimization of the lead compounds through structure-activity relationship (SAR) studies, guided by continued in silico modeling, will be crucial for developing potent and selective clinical candidates.
References
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1-(5-Bromothiazol-2-yl)ethanone
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of targets in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3] Derivatives of 1-(5-Bromothiazol-2-yl)ethanone represent a promising chemical series for developing novel kinase inhibitors. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.[4]
Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6][7] Therefore, a rigorous and quantitative assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential. This guide provides a comparative framework for profiling kinase inhibitors derived from the this compound scaffold, blending established experimental protocols with the strategic rationale required for successful drug development. We will compare two hypothetical lead compounds, BTN-A and BTN-B , against a known clinical candidate to illustrate the process.
Comparative Analysis of Lead Compounds
To effectively evaluate our lead compounds, we must compare their performance in assays that measure both direct binding affinity across the kinome and functional target engagement within a cellular context.
Kinome-wide Selectivity Profiling
The first step is to understand the broader selectivity landscape. A competition binding assay, such as the KINOMEscan™ platform, is the industry standard for this purpose.[8][9][10][11] This assay quantitatively measures the binding interactions between a test compound and a panel of over 400 human kinases. The results are often expressed as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound; a lower percentage signifies stronger binding.
Rationale for Method Selection: A competition binding assay is preferred for initial profiling because it measures direct physical interaction and is independent of enzyme activity or ATP concentration.[12] Screening at a single high concentration (e.g., 10 µM) provides a comprehensive snapshot of potential off-targets, which can then be prioritized for more detailed dose-response analysis to determine binding affinity (Kd).
Table 1: Comparative KINOMEscan™ Profile of BTN-A and BTN-B
| Kinase Target | BTN-A (% Control @ 10 µM) | BTN-B (% Control @ 10 µM) | Reference Compound (% Control @ 10 µM) | Kinase Family |
| p38α (MAPK14) | 0.5 | 1.2 | 0.8 | CMGC |
| VEGFR2 (KDR) | 45.3 | 2.5 | 52.1 | TK |
| p38β (MAPK11) | 8.1 | 15.7 | 9.5 | CMGC |
| JNK1 | 65.2 | 78.4 | 55.8 | CMGC |
| SRC | 88.9 | 51.0 | 90.3 | TK |
| ABL1 | 92.1 | 85.6 | 3.1 | TK |
**Data presented as '% Control', where a lower value indicates stronger binding. Primary intended targets are highlighted in bold.
Interpretation:
-
BTN-A demonstrates high potency and selectivity for its primary target, p38α (MAPK14), with a % Control value of 0.5.[8] It shows minimal interaction with other kinases on this abbreviated panel, including the tyrosine kinase VEGFR2.
-
BTN-B also potently binds its intended target, VEGFR2, with a % Control of 2.5. However, it displays notable off-target activity against p38α (15.7%) and SRC (51.0%), suggesting a less selective profile compared to BTN-A.
-
The Reference Compound is a potent ABL1 inhibitor, included here as a control to demonstrate assay validity.
This initial screen directs our subsequent validation efforts. BTN-A appears to be a selective p38α inhibitor, while BTN-B is a more multi-targeted agent.
Cellular Target Engagement: The Litmus Test
While in vitro binding data is essential, it doesn't guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly measures target engagement in situ.[13][14][15][16] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[13][16]
Rationale for Method Selection: CETSA is the gold standard for confirming that a compound reaches and binds its intracellular target.[14] It requires no modification of the compound or the target protein and provides a direct, physical readout of engagement.[14][16] An isothermal dose-response (ITDR) experiment, a variant of CETSA, can determine the compound's potency in stabilizing the target at a single, optimized temperature.[13]
Table 2: Cellular Target Engagement via Isothermal Dose-Response (ITDR-CETSA)
| Compound | Target Kinase | Cell Line | ITDR EC50 (nM) |
| BTN-A | p38α | A549 | 125 |
| BTN-B | VEGFR2 | HUVEC | 210 |
| BTN-B | p38α | A549 | 1,580 |
**EC50 represents the concentration required for 50% stabilization of the target protein.
Interpretation:
-
The ITDR data for BTN-A confirms potent engagement of p38α in A549 cells with an EC50 of 125 nM.
-
BTN-B effectively engages its primary target, VEGFR2, in HUVEC cells (EC50 = 210 nM).
-
Crucially, the data confirms the off-target interaction predicted by the KINOMEscan™ data: BTN-B also engages p38α in cells, albeit with ~12-fold lower potency (1,580 nM) than its primary target. This quantitative cellular data is vital for predicting the therapeutic window and potential side effects.
Experimental Methodologies
To ensure scientific rigor, the protocols used to generate this data must be robust and well-documented.
Protocol 1: KINOMEscan™ Competition Binding Assay
This protocol is adapted from the methodology used by Eurofins Discovery.[8][10]
Objective: To quantify the binding interactions between a test compound and a large panel of kinases.
Methodology:
-
Kinase Preparation: Kinases are expressed as fusions with a DNA tag for qPCR-based quantification.
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., BTN-A at 10 µM) is incubated in a microplate well with a specific kinase and the immobilized ligand. The compound and the immobilized ligand compete for the kinase's ATP-binding site.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the associated DNA tag using qPCR.
-
Data Analysis: The amount of kinase detected is compared to a DMSO vehicle control. Results are expressed as a percentage of the control (% Control), calculated as: (test compound signal - background signal) / (DMSO control signal - background signal) * 100.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps for generating a CETSA melting curve and performing an isothermal dose-response (ITDR) experiment.[13][15]
Objective: To confirm target engagement and quantify compound potency in a cellular environment.
Part A: Generating a Thermal Melt Curve
-
Cell Culture: Grow cells (e.g., A549) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., 10 µM BTN-A) or DMSO vehicle for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (supernatant) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Analyze the amount of soluble target protein (e.g., p38α) in the supernatant by Western Blot or another quantitative immunoassay. Plot the band intensity against the temperature to generate a melt curve. A shift in the curve indicates stabilization.
Part B: Isothermal Dose-Response (ITDR)
-
Dose-Response Treatment: Treat cells with a serial dilution of the test compound for 1 hour.
-
Single-Temperature Heat Challenge: Based on the melt curve, select a temperature that results in ~50% protein precipitation (e.g., 58°C). Heat all samples at this single temperature for 3 minutes.
-
Lysis and Analysis: Follow steps 5-7 from Part A.
-
Data Analysis: Plot the soluble protein amount against the compound concentration and fit the data to a dose-response curve to determine the EC50.[13]
Visualization of Workflows and Pathways
Visual aids are critical for understanding complex experimental processes and biological contexts.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Signaling Pathway Context
Understanding where an inhibitor acts is key to predicting its biological effect. BTN-A targets p38α, a key node in the MAPK signaling pathway that responds to stress stimuli and cytokines.[17][18][19][20][21] BTN-B targets VEGFR2, a receptor tyrosine kinase crucial for angiogenesis.[22][23][24][25][26]
Caption: Simplified signaling pathways for p38α (MAPK14) and VEGFR2 (KDR).
Discussion & Future Directions
This comparative guide demonstrates a logical, multi-step process for characterizing novel kinase inhibitors.
-
BTN-A emerges as a potent and selective p38α inhibitor with confirmed target engagement in cells. Its clean off-target profile makes it a strong candidate for further development for inflammatory diseases or certain cancers where the p38 pathway is implicated.[17]
-
BTN-B is a potent VEGFR2 inhibitor but also interacts with p38α and SRC. This polypharmacology is not necessarily a negative trait; dual inhibition of angiogenesis (VEGFR2) and inflammatory signaling (p38α) could be beneficial in complex diseases like rheumatoid arthritis or certain tumors. However, this profile necessitates careful toxicological evaluation to assess the risks associated with its off-target activities.
The next steps in the development pipeline would involve assessing the downstream pathway effects (e.g., measuring phosphorylation of MK2 for p38α or Akt for VEGFR2), evaluating in vivo pharmacokinetics and efficacy in relevant disease models, and conducting comprehensive safety pharmacology studies. This rigorous, data-driven approach to cross-reactivity profiling is fundamental to translating a chemical scaffold into a safe and effective therapeutic.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 25. commerce.bio-rad.com [commerce.bio-rad.com]
- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of Novel Thiazole Compounds Against Existing Drugs in ER-Positive Breast Cancer
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3][4] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged structure in the design of novel therapeutics.[1][2][3][4] In the realm of oncology, thiazole derivatives have emerged as a promising class of compounds with potent anti-cancer activities, targeting various hallmarks of cancer.[5][6][7][8][9][10][11] Several thiazole-based drugs, such as the tyrosine kinase inhibitor Dasatinib, are already in clinical use, validating the therapeutic potential of this chemical class.[8]
This guide provides an in-depth technical comparison of the efficacy of novel thiazole compounds against existing standard-of-care drugs for Estrogen Receptor-Positive (ER+) breast cancer, a prevalent subtype of the disease.[2][12] We will delve into the mechanistic underpinnings of their anti-cancer activity, present comparative in vitro efficacy data, and provide detailed protocols for key experimental assays to facilitate the independent validation and exploration of these compounds. Our focus will be on the MCF-7 human breast adenocarcinoma cell line, a well-established and widely used model for ER+ breast cancer research.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells. A lower IC50 value indicates a more potent compound.
The following table summarizes the IC50 values of several novel thiazole derivatives against the MCF-7 cell line, juxtaposed with the IC50 values of established standard-of-care drugs for ER+ breast cancer. This direct comparison highlights the competitive, and in some cases superior, potency of these emerging drug candidates.
| Compound Class | Specific Compound/Derivative | Target/Mechanism of Action | IC50 (µM) on MCF-7 Cells | Reference(s) |
| Novel Thiazole Derivatives | Compound 4 (a 1,3-thiazole analogue) | VEGFR-2 Inhibitor, Apoptosis Inducer | 5.73 | [7][9][13] |
| Compound 8 (a 2,4-disubstituted-1,3-thiazole) | Aromatase & Protein Tyrosine Kinase Inhibitor, Apoptosis Inducer | 3.36 (µg/mL) | [3][4][5][14] | |
| Compound 4c (a thiazole derivative) | VEGFR-2 Inhibitor | 2.57 | [10] | |
| Phthalimide-Thiazole Derivative 5b | Apoptosis Inducer (Intrinsic Pathway) | 0.2 | [15] | |
| Thiazole-2-carboxamide Derivative 6f | Antitumor | 3.66 | [16] | |
| Standard-of-Care Drugs | Doxorubicin (Chemotherapy) | Topoisomerase II Inhibitor, DNA Intercalator, Induces Apoptosis | 0.4 - 8.306 | [7][17][18][19] |
| Tamoxifen (SERM) | Estrogen Receptor Antagonist | 4.506 - 27 | [16][20][21][22] | |
| Letrozole (Aromatase Inhibitor) | Inhibits Estrogen Biosynthesis | 0.05 - 0.1 (in MCF-7aro cells) | [22][23][24][25][26][27][28] | |
| Palbociclib (CDK4/6 Inhibitor) | Inhibits Cell Cycle Progression | 0.108 - 5.077 | [15][18][19][29][30][31][32][33][34][35] | |
| Dasatinib (Thiazole-based TKI) | Multi-targeted Tyrosine Kinase Inhibitor | 2.1 | [25] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The provided ranges reflect data from multiple sources.
Mechanistic Insights: Unraveling the Anti-Cancer Activity
The efficacy of a cancer therapeutic is intrinsically linked to its mechanism of action. Thiazole derivatives have been shown to exert their anti-cancer effects through a multitude of pathways, often leading to the induction of apoptosis, or programmed cell death.[1][5][6][7][9][10][15]
Induction of Apoptosis
A common mechanism of action for many effective anti-cancer agents, including doxorubicin and numerous novel thiazole compounds, is the induction of apoptosis.[1][6][7][9][12][15][17][36][37][38] This process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. Several studies have demonstrated that novel thiazole derivatives can trigger apoptosis in MCF-7 cells by modulating the expression of key apoptotic proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and activating caspases, the executioners of apoptosis.[1][6][15]
Inhibition of Key Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers, including breast cancer.[8][21][39][40] Several novel thiazole derivatives have been specifically designed to target components of this pathway, demonstrating potent inhibitory activity against PI3K and/or mTOR.[21][39][40] By blocking these pro-survival signals, these compounds can effectively halt cancer cell proliferation and induce apoptosis.
Below is a simplified representation of the PI3K/Akt signaling pathway and the points of intervention for both existing drugs and novel thiazole compounds.
Caption: Simplified PI3K/Akt signaling pathway and points of therapeutic intervention.
Experimental Protocols for Efficacy Benchmarking
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to benchmark the efficacy of anti-cancer compounds.
In Vitro Proliferation/Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][23][24][36][37]
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel thiazole compounds and reference drugs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control and wells with medium only as a blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.
In Vitro Cell Migration Assay: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study cell migration in vitro.[9][29][31][39][41]
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh culture medium containing the test compounds at desired concentrations. Include an untreated control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][20][41]
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
In Vivo Efficacy Assessment: Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of novel therapeutics.[6][30][34][38][40][42]
Protocol (Example for MCF-7 Xenograft):
-
Animal Model: Use female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Estrogen Supplementation: As MCF-7 tumor growth is estrogen-dependent, supplement the mice with estradiol, either via a slow-release pellet implanted subcutaneously or through injections of estradiol valerate.[38]
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank or mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the novel thiazole compound and the reference drug to the respective treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume with calipers two to three times a week. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
The following diagram illustrates a general workflow for benchmarking the efficacy of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. citedrive.com [citedrive.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 17. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hormonebalance.org [hormonebalance.org]
- 23. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The aromatase inhibitor letrozole enhances the effect of doxorubicin and docetaxel in an MCF7 cell line model [biodiscovery.pensoft.net]
- 28. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. CDK4/6 and autophagy inhibitors synergistically induce senescence in Rb positive cytoplasmic cyclin E negative cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer | eLife [elifesciences.org]
- 32. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 42. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Synthetic Protocols for 1-(5-Bromothiazol-2-yl)ethanone Derivatives
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. The thiazole ring, a common scaffold in many pharmaceutical agents, often presents synthetic challenges that can impact research timelines and overall project costs. Among these, 1-(5-Bromothiazol-2-yl)ethanone and its derivatives are crucial building blocks, valued for their utility in constructing more complex bioactive molecules. This guide provides an in-depth comparison of two primary synthetic strategies for these compounds, offering insights into their reproducibility, scalability, and the chemical principles that underpin them. We will explore the classic Hantzsch Thiazole Synthesis and a post-synthetic functionalization approach, providing detailed protocols and comparative data to inform your selection of the most appropriate method for your research needs.
Introduction: The Significance of this compound Derivatives
The this compound moiety is a key pharmacophore found in a variety of compounds with diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom at the 5-position and the acetyl group at the 2-position provides two reactive handles for further chemical modifications, making it a versatile precursor in medicinal chemistry. However, the successful and reproducible synthesis of this intermediate can be a significant hurdle. Issues such as regioselectivity, reaction yields, and purification challenges necessitate a careful evaluation of the available synthetic routes. This guide aims to provide a clear and objective comparison of two prominent methods to aid in this critical decision-making process.
Method 1: The Hantzsch Thiazole Synthesis: A Classic Convergent Approach
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and generally high yields.[1][2] This method involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, this would typically involve the reaction of a suitable α-haloketone with 2-bromo-thioacetamide.
Mechanistic Insights
The reaction proceeds via an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone.[3] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[4][5] The aromaticity of the final product is a significant driving force for this reaction.[3]
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Bromothiazol-2-yl)ethanone
As researchers and drug development professionals, our work with novel chemical entities like 1-(5-Bromothiazol-2-yl)ethanone is foundational to discovery. However, the potential of these molecules is matched by their potential hazards. A cavalier attitude towards safety is not only a breach of protocol but a fundamental failure of scientific practice. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each personal protective equipment (PPE) and procedural recommendation. Our goal is to build a culture of safety that is as robust as our research.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the hazard profile of this compound is critical to appreciating the necessity of the prescribed PPE. While specific toxicological data for this exact compound is limited, the available information for its isomers and structurally related halo-thiazole compounds provides a clear and compelling case for caution.
The primary dangers associated with this class of compounds are:
-
Acute Toxicity: An isomer, 1-(4-Bromothiazol-2-yl)ethanone, is classified as harmful if swallowed (Acute Tox. 4, H302).[1] This dictates a strict prohibition on eating, drinking, or smoking in the handling area to prevent accidental ingestion.[1][2]
-
Skin and Eye Irritation: Contact with skin can lead to inflammation, itching, redness, blistering, and pain.[1] Related compounds are known to cause skin irritation (H315) and serious eye irritation (H319).[3][4] Eye contact is particularly dangerous and may result in severe damage.[1]
-
Respiratory Irritation: Inhalation of dust or fumes can irritate the lungs and respiratory system.[1] Many similar compounds are classified as causing respiratory irritation (STOT SE 3, H335).[3]
These hazards underscore that this compound must be treated as a hazardous substance, requiring a multi-layered PPE approach to shield every potential route of exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a requirement dictated by a risk assessment. For this compound, the following multi-layered defense is mandatory.
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Chemically resistant, disposable gloves (e.g., Nitrile). | Protects against skin irritation and absorption. Always inspect gloves for tears or punctures before use.[3] For prolonged contact or handling of high concentrations, consider double-gloving. Remove gloves using a technique that avoids skin contamination and wash hands thoroughly after removal.[1][3] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. | Standard safety glasses are insufficient as they do not provide a seal against splashes, dust, or fumes.[5] Goggles are required at all times. |
| Face Shield (worn over goggles). | A face shield is mandatory when handling larger quantities (>1 liter) or when performing any operation outside a fume hood that poses a splash or spray hazard.[6] | |
| Body Protection | Flame-resistant laboratory coat. | Provides a critical barrier against spills and splashes. The coat must be fully buttoned with sleeves rolled down.[6] |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes, sandals, or cloth sneakers offer no meaningful protection and are forbidden in the laboratory.[5][6] |
| Respiratory Protection | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or fumes.[2][7] |
| NIOSH-approved respirator (e.g., N95 or higher). | Required if work must be performed outside a fume hood where dust or aerosols could be generated, or during a large spill cleanup.[7][8] |
Step-by-Step Handling Workflow: A System of Safety
Safe handling is a process, not a single action. The following workflow integrates PPE use with procedural best practices to create a self-validating system of safety from preparation to disposal.
Emergency Procedures: Immediate & Corrective Actions
In the event of an exposure or spill, swift and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1] Wash with soap and water and seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help.[1][2]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water and call a poison center or doctor immediately.[1][2]
-
Spill Response: Evacuate unprotected personnel from the area. Remove all sources of ignition.[2] Wearing full PPE (including respiratory protection if necessary), absorb the spill with an inert material (e.g., sand or vermiculite) and place it into a suitable, sealed container for disposal.[1][4]
Operational and Disposal Plan
Proper disposal is the final step in the chemical's lifecycle and a critical component of laboratory safety and environmental responsibility.
-
Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
Waste Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[1]
-
Procedure: Dispose of contents and containers in accordance with all local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal service.[1][2] Under no circumstances should this chemical be allowed to enter drains or waterways.[1][2]
By adhering to these rigorous PPE and handling protocols, we ensure that our pursuit of scientific advancement does not come at the cost of our health and safety. This framework provides the necessary steps to handle this compound with the respect and caution it demands.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.fi [fishersci.fi]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
